H-Tyr-OMe
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
methyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-10(13)9(11)6-7-2-4-8(12)5-3-7/h2-5,9,12H,6,11H2,1H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZPENIJLUWBSY-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40148354 | |
| Record name | Tyrosine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40148354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tyrosine methylester | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029217 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1080-06-4 | |
| Record name | L-Tyrosine, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1080-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tyrosine methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001080064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tyrosine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40148354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl L-tyrosinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.815 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL L-TYROSINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WR2XY2Y23P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tyrosine methylester | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029217 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Endogenous Metabolite H-Tyr-OMe: A Technical Guide to its Putative Role in Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
H-Tyr-OMe (L-Tyrosine methyl ester) is an endogenous metabolite derived from the essential amino acid L-Tyrosine. While the physiological roles of L-Tyrosine as a precursor for neurotransmitters and hormones are well-established, the specific functions of its methylated form, this compound, remain largely unexplored. This technical guide synthesizes the current, albeit limited, understanding of this compound and extrapolates its potential roles in cellular pathways based on the known metabolism of tyrosine and its derivatives. We present putative metabolic fates, potential signaling implications, and detailed experimental protocols to facilitate further investigation into this intriguing molecule. The information is intended to serve as a foundational resource for researchers aiming to elucidate the precise functions of this compound in health and disease.
Introduction to this compound
This compound is the methyl ester of the amino acid L-Tyrosine. As an endogenous metabolite, it is presumed to be formed and hydrolyzed within the cellular environment. The addition of a methyl group to the carboxyl end of L-Tyrosine alters its chemical properties, potentially influencing its transport across cellular membranes, its affinity for enzymes, and its overall metabolic fate. Understanding the cellular pathways involving this compound could unveil novel regulatory mechanisms and present new therapeutic targets.
Putative Cellular Metabolism of this compound
Direct evidence for the specific metabolic pathways of this compound is scarce. However, based on general enzymatic reactions involving esters and amino acid derivatives, we can propose a putative metabolic scheme.
Formation of this compound
The precise enzyme responsible for the methylation of L-Tyrosine to this compound in mammalian cells is not yet identified. It is hypothesized that a specific or promiscuous methyltransferase could catalyze this reaction, utilizing S-adenosyl-L-methionine (SAM) as a methyl donor.
Hydrolysis of this compound
It is highly probable that this compound is hydrolyzed back to L-Tyrosine by intracellular esterases. This hydrolysis would release L-Tyrosine, which can then enter its well-established metabolic pathways. The rate of this hydrolysis is a critical factor in determining the intracellular concentration and potential signaling window of this compound.
Alternative Metabolic Fates
One study has demonstrated that L-tyrosine methyl ester can be a substrate for Rhodotorula glutinis phenylalanine/tyrosine ammonia (B1221849) lyase (PTAL), leading to the formation of the methyl ester of p-hydroxycinnamic acid.[1] While this was observed in a yeast-derived enzyme, it raises the possibility of analogous enzymatic conversions in mammalian systems.
A proposed metabolic pathway for this compound is depicted below:
Potential Roles in Cellular Signaling
The direct signaling roles of this compound are currently unknown. However, we can speculate on potential mechanisms based on its structure and the behavior of related molecules.
Modulation of L-Tyrosine Transport
One intriguing finding is that L-Tyrosine esters can stimulate the transport of L-Tyrosine into cells, primarily through the ASC (Alanine, Serine, Cysteine-preferring) system.[2] This suggests that this compound could act as a modulator of intracellular L-Tyrosine availability. By transiently increasing L-Tyrosine uptake, this compound could indirectly influence the rate of catecholamine and thyroid hormone synthesis.
The proposed workflow for investigating this modulation is as follows:
References
- 1. Rhodotorula glutinis Phenylalanine/Tyrosine Ammonia Lyase Enzyme Catalyzed Synthesis of the Methyl Ester of para-Hydroxycinnamic Acid and its Potential Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition by analogues of L-tyrosine transport by B16/F10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Properties of L-Tyrosine Methyl Ester (H-Tyr-OMe) for Identification: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of L-Tyrosine methyl ester (H-Tyr-OMe), a crucial derivative of the amino acid tyrosine often utilized in peptide synthesis and studied as an endogenous metabolite. This document aims to serve as a detailed reference for the identification and characterization of this compound using various spectroscopic techniques.
Introduction
L-Tyrosine methyl ester (this compound) is a chemically modified version of the amino acid L-tyrosine, where the carboxylic acid group is esterified with a methyl group. This modification is frequently employed in solid-phase peptide synthesis (SPPS) to protect the C-terminus during peptide chain elongation. Furthermore, as an endogenous metabolite, understanding its spectroscopic signature is vital for metabolomic studies and in the context of diseases related to tyrosine metabolism. Accurate identification of this compound is paramount for quality control in synthetic processes and for its detection in biological matrices. This guide details the key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Spectroscopic Data for this compound
The following tables summarize the key quantitative data obtained from various spectroscopic analyses of this compound and its closely related derivatives. These values serve as a benchmark for the identification and verification of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.
Table 1: ¹H NMR Spectroscopic Data for L-Tyrosine Methyl Ester Hydrochloride in DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 9.51 | s | - | Phenolic -OH |
| 8.65 | s | - | -NH₃⁺ |
| 7.00 | d | 8.4 | Aromatic C2-H, C6-H |
| 6.72 | d | 8.4 | Aromatic C3-H, C5-H |
| 4.15 | t | 6.6 | α-CH |
| 3.65 | s | - | -OCH₃ |
| 3.05 - 2.95 | m | - | β-CH₂ |
s = singlet, d = doublet, t = triplet, m = multiplet
Table 2: ¹³C NMR Spectroscopic Data (Predicted and from Related Compounds)
| Chemical Shift (δ) ppm | Assignment |
| ~173 | C=O (Ester) |
| ~156 | C4 (Aromatic, C-OH) |
| ~130 | C2, C6 (Aromatic) |
| ~128 | C1 (Aromatic) |
| ~115 | C3, C5 (Aromatic) |
| ~55 | α-CH |
| ~52 | -OCH₃ |
| ~37 | β-CH₂ |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in this compound.
Table 3: Key IR Absorption Bands for L-Tyrosine Methyl Ester (as Hydrochloride Salt, KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3200 | Strong, Broad | O-H stretch (phenolic), N-H stretch (-NH₃⁺) |
| ~3030 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch |
| ~1745 | Strong | C=O stretch (ester) |
| ~1610, ~1515, ~1450 | Medium | C=C stretch (aromatic ring) |
| ~1240 | Strong | C-O stretch (ester and phenol) |
| ~830 | Strong | p-substituted benzene (B151609) C-H bend (out-of-plane) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.
Table 4: Mass Spectrometry Data for this compound
| Technique | Ion Mode | Precursor m/z | Key Fragment Ions (m/z) |
| ESI-MS | Positive | 196.1 ([M+H]⁺) | 179.2, 136.1, 107.1 |
| GC-MS | - | 195 (M⁺) | 107, 77 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is useful for detecting the aromatic phenol (B47542) chromophore in this compound.
Table 5: UV-Vis Spectroscopic Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε) |
| Water/Ethanol | ~275 | ~1400 M⁻¹cm⁻¹ |
| ~222 | - |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
NMR Spectroscopy
-
Sample Preparation: For ¹H and ¹³C NMR, dissolve 5-10 mg of this compound hydrochloride in 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Ensure complete dissolution, using gentle vortexing if necessary.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-64 scans.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more scans, depending on the concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Chemical shifts are referenced to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of this compound with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a transparent pellet using a hydraulic press.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
-
Data Processing: A background spectrum of the empty sample compartment should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 10-100 µM) in a suitable solvent system such as 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer.
-
Acquisition:
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3-4 kV.
-
Nebulizer Gas: Nitrogen, at a flow rate appropriate for the instrument.
-
Drying Gas Temperature: 250-350 °C.
-
Mass Range: m/z 50-500.
-
-
Tandem MS (MS/MS): For fragmentation analysis, the precursor ion ([M+H]⁺ at m/z 196.1) is isolated and subjected to collision-induced dissociation (CID) with an inert gas like argon or nitrogen.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a solution of this compound in a UV-transparent solvent (e.g., water, ethanol, or methanol) at a concentration that gives an absorbance reading between 0.1 and 1.0 (typically in the micromolar range).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Acquisition:
-
Wavelength Range: 200-400 nm.
-
Blank: Use the same solvent as used for the sample as a blank to zero the absorbance.
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax).
Visualization of Workflows and Pathways
Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)
This compound is a common starting material for the synthesis of peptides containing a C-terminal tyrosine residue. The following diagram illustrates a typical Fmoc-based solid-phase peptide synthesis workflow.
Caption: Workflow for Fmoc-based solid-phase peptide synthesis starting with this compound.
Biological Pathway: Tyrosine Metabolism
Tyrosine is a precursor to several important biomolecules, including neurotransmitters and hormones. While the direct metabolic fate of this compound in vivo is less characterized, it is closely linked to the central tyrosine metabolic pathways.
Caption: Overview of major metabolic pathways involving L-Tyrosine.
Conclusion
The spectroscopic data and protocols presented in this guide provide a robust framework for the unequivocal identification and characterization of this compound. The combination of NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy offers complementary information that, when used in conjunction, can confirm the structure and purity of this important tyrosine derivative. The provided workflows illustrate its significance in both synthetic and biological contexts, highlighting the need for reliable analytical methods for its study.
An In-depth Technical Guide to the Chemical Structure and Reactivity of L-Tyrosine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of L-Tyrosine methyl ester. It is intended to be a valuable resource for researchers and professionals involved in peptide synthesis, drug discovery, and medicinal chemistry.
Chemical Structure and Properties
L-Tyrosine methyl ester is the methyl ester derivative of the amino acid L-tyrosine. The esterification of the carboxylic acid group modifies its physical and chemical properties, making it a key building block in synthetic chemistry. It is most commonly available as its hydrochloride salt, which enhances its stability and handling.
The structure consists of a central chiral carbon atom bonded to an amino group, a hydrogen atom, a methyl ester group, and a 4-hydroxybenzyl side chain. This trifunctional nature (amino group, ester group, and phenolic hydroxyl group) is central to its reactivity.
Physicochemical Properties
The following table summarizes the key physicochemical properties of L-Tyrosine methyl ester and its hydrochloride salt.
| Property | L-Tyrosine Methyl Ester | L-Tyrosine Methyl Ester Hydrochloride | References |
| Molecular Formula | C₁₀H₁₃NO₃ | C₁₀H₁₄ClNO₃ | |
| Molecular Weight | 195.22 g/mol | 231.68 g/mol | [1] |
| Appearance | White to off-white powder | White to off-white crystalline powder | |
| Melting Point | 134-136 °C | 192 °C (decomposes) | [2][3] |
| Solubility | Soluble in water | Soluble in water and methanol (B129727) | [4] |
| Optical Rotation | [α]²⁰/D +26° (c=2.4 in methanol) | [α]²⁵/D +74.0° (c=3 in pyridine) | [2] |
Spectroscopic Data
The structural features of L-Tyrosine methyl ester can be confirmed through various spectroscopic techniques.
Table 1: ¹H NMR Data for L-Tyrosine Methyl Ester Hydrochloride (in DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 9.51 | s | OH (phenolic) | |
| 8.65 | s | NH₃⁺ | |
| 7.00 | d | 8.4 | 2 x Ar-H (ortho to CH₂) |
| 6.72 | d | 8.4 | 2 x Ar-H (ortho to OH) |
| 4.12 | dd | 7.4, 5.5 | α-CH |
| 3.65 | s | OCH₃ | |
| 3.07 | dd | 14.1, 5.7 | β-CH₂ |
| 2.99 | dd | 14.1, 7.2 | β-CH₂ |
Reference:
Table 2: ¹³C NMR Data for L-Tyrosine Methyl Ester Hydrochloride
| Chemical Shift (δ) ppm | Assignment |
| ~172 | C=O (ester) |
| ~156 | Ar-C (para to CH₂) |
| ~132 | 2 x Ar-C (ortho to CH₂) |
| ~127 | Ar-C (ipso) |
| ~117 | 2 x Ar-C (ortho to OH) |
| ~55 | α-CH |
| ~52 | OCH₃ |
| ~36 | β-CH₂ |
Reference: (Data for L-Tyrosine Hydrochloride, values for the ester are expected to be similar for the aromatic and alpha/beta carbons, with the addition of the ester methyl carbon).
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3200 | O-H stretch (phenolic), N-H stretch (amine) |
| ~3000 | C-H stretch (aromatic and aliphatic) |
| ~1740 | C=O stretch (ester) |
| ~1600, ~1500 | C=C stretch (aromatic) |
| ~1235 | C-O stretch (phenolic) |
Reference:
Table 4: Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 196 | [M+H]⁺ (protonated molecule) |
| 136 | Loss of COOCH₃ |
| 107 | Tropylium-like ion from benzyl (B1604629) fragmentation |
Reference:
Synthesis of L-Tyrosine Methyl Ester
The most common method for synthesizing L-Tyrosine methyl ester is the Fischer esterification of L-Tyrosine. This typically involves reacting the amino acid with methanol in the presence of an acid catalyst.
Experimental Protocol: Fischer Esterification using Thionyl Chloride
This is a widely used and efficient method for the preparation of amino acid methyl ester hydrochlorides.
Materials:
-
L-Tyrosine
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Diethyl ether or tert-butyl methyl ether (anhydrous)
-
Ice bath
-
Round-bottom flask with a reflux condenser and drying tube
-
Magnetic stirrer
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, suspend L-Tyrosine (e.g., 10.0 g, 55.2 mmol) in anhydrous methanol (e.g., 100 mL).
-
Cool the suspension in an ice bath to 0 °C.
-
Slowly add thionyl chloride (e.g., 8.0 mL, 110.4 mmol) dropwise to the stirred suspension over a period of 30-60 minutes. The temperature should be maintained below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and then concentrate it under reduced pressure to remove the excess methanol and thionyl chloride.
-
To the resulting residue, add anhydrous diethyl ether or tert-butyl methyl ether and stir to precipitate the product.
-
Collect the white solid by vacuum filtration, wash with anhydrous ether, and dry under vacuum to yield L-Tyrosine methyl ester hydrochloride.
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether.
Reactivity of L-Tyrosine Methyl Ester
L-Tyrosine methyl ester is a versatile intermediate in organic synthesis, particularly in the construction of peptides and other biologically active molecules. Its reactivity is centered around its three functional groups: the amino group, the phenolic hydroxyl group, and the methyl ester.
Reactions at the Amino Group
The primary amine is a nucleophilic site and readily undergoes reactions typical of amines, most notably acylation to form amide bonds.
For use in peptide synthesis, the amino group must be protected to prevent self-polymerization and to control the sequence of amino acid addition. The most common protecting groups are the tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups.
Experimental Protocol: N-Boc Protection
Materials:
-
L-Tyrosine methyl ester hydrochloride
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Suspend L-Tyrosine methyl ester hydrochloride (e.g., 5.0 g, 21.6 mmol) in DCM (e.g., 100 mL).
-
Cool the suspension in an ice bath.
-
Add triethylamine (e.g., 6.6 mL, 47.5 mmol) dropwise to neutralize the hydrochloride salt.
-
Add di-tert-butyl dicarbonate (e.g., 5.2 g, 23.8 mmol) portion-wise to the reaction mixture.
-
Remove the ice bath and stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Boc-L-Tyrosine methyl ester.
Once the amino group is protected, the free carboxylic acid of another N-protected amino acid can be coupled to the amino group of a deprotected amino acid ester. Conversely, the carboxylic acid of an N-protected L-Tyrosine can be activated and coupled to the amino group of another amino acid ester. A common method involves the use of carbodiimide (B86325) coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization.
Experimental Protocol: DCC/HOBt Mediated Peptide Coupling
Materials:
-
N-Boc-Amino Acid (e.g., N-Boc-Glycine)
-
L-Tyrosine methyl ester hydrochloride
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (B52724) or Dichloromethane (DCM)
-
Citric acid solution (e.g., 0.33 M)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve the N-Boc-amino acid (e.g., 1.0 eq), L-Tyrosine methyl ester hydrochloride (e.g., 1.0 eq), and HOBt (e.g., 1.0 eq) in acetonitrile or DCM.
-
Add DIPEA (e.g., 2.0 eq) to the mixture and cool to 0 °C in an ice bath.
-
Add a solution of DCC (e.g., 1.0 eq) in the same solvent dropwise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 3-5 hours.
-
A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter off the DCU and wash the filtrate with citric acid solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting dipeptide by column chromatography.
Reactions at the Phenolic Hydroxyl Group
The phenolic hydroxyl group on the side chain of L-Tyrosine methyl ester can undergo reactions such as alkylation to form ethers. This modification can be used to alter the properties of the resulting peptide or to introduce specific functionalities.
Experimental Protocol: O-Alkylation
Materials:
-
N-Boc-L-Tyrosine methyl ester
-
Alkylating agent (e.g., methyl iodide, benzyl bromide)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Solvent (e.g., acetone (B3395972), DMF)
Procedure:
-
Dissolve N-Boc-L-Tyrosine methyl ester (e.g., 1.0 eq) in a suitable solvent like acetone or DMF.
-
Add a base such as anhydrous potassium carbonate (e.g., 1.5-2.0 eq).
-
Add the alkylating agent (e.g., 1.1-1.2 eq) and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the O-alkylated product.
Reactions at the Methyl Ester
The methyl ester group can be hydrolyzed back to a carboxylic acid under basic conditions (saponification). This is often a necessary step in peptide synthesis to allow for further chain elongation at the C-terminus.
Role in Biological Systems and Drug Development
L-Tyrosine is a non-essential amino acid that is a precursor to several important biomolecules, including neurotransmitters (dopamine, norepinephrine, epinephrine) and thyroid hormones. L-Tyrosine methyl ester itself is not a direct participant in these natural pathways but is a crucial tool for synthesizing peptides and peptidomimetics that can interact with and modulate these systems. Its use allows for the incorporation of the tyrosine residue into synthetic molecules designed to have specific biological activities.
Stability and Storage
L-Tyrosine methyl ester and its hydrochloride salt are generally stable compounds. For long-term storage, they should be kept in a cool, dry, and well-ventilated area in tightly sealed containers. It is recommended to store them at 2-8 °C. They are incompatible with strong oxidizing agents.
Conclusion
L-Tyrosine methyl ester is a fundamental building block in synthetic organic chemistry, with its primary application in the field of peptide synthesis. Its well-defined structure and predictable reactivity at its three functional groups allow for its strategic incorporation into complex molecules. This guide has provided a detailed overview of its chemical and physical properties, spectroscopic data, synthesis, and key reactions, offering a valuable resource for scientists and researchers in drug development and related fields.
References
H-Tyr-OMe in Neuroscience Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
H-Tyr-OMe (L-Tyrosine methyl ester hydrochloride) serves as a valuable tool in neuroscience research, primarily acting as a more soluble prodrug of L-Tyrosine, the precursor to the catecholamine neurotransmitters dopamine (B1211576), norepinephrine (B1679862), and epinephrine. This guide provides an in-depth overview of its core applications, mechanisms of action, and the experimental methodologies employed to investigate its effects on neuronal function. Particular focus is placed on its role in modulating catecholamine synthesis and its potential impact on downstream signaling pathways relevant to cognitive function, stress responses, and neurological disorders.
Introduction
L-Tyrosine is an essential amino acid that plays a critical role in the central nervous system (CNS) as the rate-limiting precursor for the synthesis of catecholamines. However, its limited solubility can pose challenges in experimental settings. This compound, the methyl ester hydrochloride salt of L-Tyrosine, offers enhanced solubility, making it a preferred compound for in vivo and in vitro studies requiring the administration of a tyrosine source. Upon administration, it is readily hydrolyzed by esterases to yield L-Tyrosine, thereby increasing the substrate availability for tyrosine hydroxylase, the first and rate-limiting enzyme in the catecholamine synthesis pathway.[1] This guide details the applications of this compound in neuroscience research, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.
Mechanism of Action: The Catecholamine Synthesis Pathway
The primary mechanism of action of this compound in the CNS is to increase the bioavailability of L-Tyrosine, thus promoting the synthesis of dopamine and subsequently norepinephrine and epinephrine.
Quantitative Data on this compound and L-Tyrosine Administration
The administration of this compound leads to a significant increase in brain tyrosine levels, which in turn can enhance catecholamine synthesis and turnover. The following tables summarize quantitative data from preclinical studies.
| Compound | Dose | Administration Route | Species | Time Point | Brain Tyrosine Increase (relative to control) | Reference |
| L-Tyrosine methyl ester | 100 mg/kg | Intraperitoneal | Mouse | 1 hour | Substantial increase in bioavailability | [1] |
| L-Tyrosine | 100 mg/kg | Intraperitoneal | Rat | 1 hour | Significant increase in all brain regions | [2] |
| Brain Region | L-Tyrosine Concentration (in perfusate) | Effect on Dopamine (DA) and Metabolites | Species | Reference |
| Medial Prefrontal Cortex (MPFC) | 250 - 1000 µM (reverse dialysis) | Elevated dihydroxyphenylacetic acid (DOPAC) | Rat | [3] |
| Medial Prefrontal Cortex (MPFC) | 1000 µM (reverse dialysis) | Elevated homovanillic acid (HVA) | Rat | [3] |
| Striatum | 250 µM (reverse dialysis) | Elevated DOPAC | Rat | |
| Striatum | 12.5 - 50 µM (perfusion) | Dose-dependently elevated stimulated DA levels | Rat |
Signaling Pathways Modulated by this compound
Beyond its direct role in catecholamine synthesis, the increase in L-Tyrosine availability and subsequent modulation of neurotransmitter levels can influence downstream signaling cascades critical for neuronal function.
Brain-Derived Neurotrophic Factor (BDNF) Signaling
Studies have shown that both acute and chronic administration of L-Tyrosine can alter the levels of Brain-Derived Neurotrophic Factor (BDNF), a key neurotrophin involved in synaptic plasticity, neuronal survival, and cognitive function.
Potential Involvement of MAPK/ERK and PI3K/Akt Pathways
While direct evidence linking this compound to the MAPK/ERK and PI3K/Akt pathways is limited, the general role of tyrosine phosphorylation in neuronal signaling suggests a potential for indirect modulation. Receptor tyrosine kinases (RTKs) are upstream activators of both the MAPK/ERK and PI3K/Akt pathways, which are crucial for neuronal survival, differentiation, and synaptic plasticity. Given that L-Tyrosine is a fundamental building block for proteins, its availability could influence the expression and function of components within these pathways. Further research is warranted to elucidate the specific effects of this compound on these critical signaling cascades.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of this compound and L-Tyrosine research.
In Vivo Microdialysis for Dopamine Measurement
This protocol is adapted from studies measuring extracellular dopamine levels following L-Tyrosine administration.
Objective: To measure extracellular levels of dopamine and its metabolites in specific brain regions of awake, freely moving rodents.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 4-mm active length)
-
Guide cannula
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF): 145 mM NaCl, 2.8 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgCl₂, 5.4 mM D-glucose, pH 7.4
-
This compound or L-Tyrosine solution
-
HPLC system with electrochemical detection (HPLC-ECD)
Procedure:
-
Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., striatum or medial prefrontal cortex). Secure the cannula with dental cement. Allow for a post-surgical recovery period.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a low flow rate (e.g., 0.2-2.0 µL/min) using a syringe pump.
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of dopamine and its metabolites.
-
Drug Administration: Administer this compound or L-Tyrosine via the desired route (e.g., intraperitoneal injection or through reverse dialysis by including it in the aCSF).
-
Sample Collection: Continue collecting dialysate samples at the same intervals for a defined period post-administration.
-
Sample Analysis: Analyze the collected dialysate samples using HPLC-ECD to quantify the concentrations of dopamine, DOPAC, and HVA.
HPLC-ECD Analysis of Brain Tissue
This protocol outlines a general procedure for the analysis of dopamine and its metabolites from brain tissue homogenates.
Objective: To quantify the total tissue content of dopamine, DOPAC, and HVA.
Materials:
-
Brain tissue from the region of interest
-
Homogenizer
-
Perchloric acid (PCA) solution containing an internal standard (e.g., 3,4-dihydroxybenzylamine)
-
Centrifuge
-
HPLC-ECD system with a C18 reverse-phase column
Procedure:
-
Tissue Dissection and Homogenization: Rapidly dissect the brain region of interest on ice. Weigh the tissue and homogenize it in a known volume of ice-cold PCA solution.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet proteins and cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the neurotransmitters and their metabolites.
-
HPLC-ECD Analysis: Inject a known volume of the supernatant into the HPLC-ECD system. The compounds are separated on the C18 column and detected by the electrochemical detector.
-
Quantification: Quantify the concentrations of dopamine, DOPAC, and HVA by comparing the peak areas to those of a standard curve. Normalize the results to the initial tissue weight.
Behavioral Assessment: Forced Swim Test
The forced swim test is a common behavioral assay used to screen for antidepressant-like activity.
Objective: To assess the effect of this compound on depressive-like behavior.
Materials:
-
Cylindrical container (e.g., 25 cm high, 10 cm in diameter)
-
Water at 23-25°C
-
This compound solution
-
Video recording and analysis software
Procedure:
-
Pre-test Session (Day 1): Place the animal in the cylinder filled with water (to a depth where the animal cannot touch the bottom) for a 15-minute habituation session.
-
Drug Administration: Administer this compound or vehicle at specified time points before the test session (e.g., 24, 5, and 1 hour prior).
-
Test Session (Day 2): Place the animal back into the water-filled cylinder for a 5-minute test session.
-
Behavioral Scoring: Record the session and score the duration of immobility during the last 4 minutes of the test. A decrease in immobility time is interpreted as an antidepressant-like effect.
Conclusion
This compound is a valuable research tool for investigating the role of the catecholaminergic system in the CNS. Its superior solubility compared to L-Tyrosine facilitates its use in a variety of experimental paradigms. By increasing the substrate for tyrosine hydroxylase, this compound administration leads to enhanced catecholamine synthesis, which can be quantified using techniques such as in vivo microdialysis and HPLC-ECD. Furthermore, the resulting modulation of neurotransmitter levels can impact downstream signaling pathways, including BDNF signaling, with implications for synaptic plasticity and cognitive function. The experimental protocols detailed in this guide provide a framework for researchers to further explore the multifaceted effects of this compound in neuroscience. Future research should focus on elucidating the precise impact of this compound on other key neuronal signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, to gain a more comprehensive understanding of its neurobiological effects.
References
- 1. Brain tyrosine increases after treating with prodrugs: comparison with tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regional tyrosine levels in rat brain after tyrosine administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-Tyrosine Availability Affects Basal and Stimulated Catecholamine Indices in Prefrontal Cortex and Striatum of the Rat - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of Novel Cyclic Compounds from L-Tyrosine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
L-Tyrosine methyl ester serves as a versatile and crucial starting material in medicinal chemistry and drug development for the synthesis of novel cyclic compounds. Its inherent structural features—a primary amine, a carboxylic ester, and a phenolic side chain—offer multiple reactive points for creating complex molecular architectures.[1] Protecting the carboxylic acid functionality as a methyl ester allows for controlled and specific reactions, making it an ideal building block for peptide synthesis and the development of bioactive pharmaceuticals.[1][2] This guide details the synthesis strategies, experimental protocols, and applications of cyclic compounds derived from this valuable amino acid derivative.
Core Synthetic Strategies
The structural scaffold of L-tyrosine methyl ester is a valuable starting point for creating a variety of cyclic structures, primarily through intramolecular cyclization or the cyclization of linear precursors.[1] Key classes of cyclic compounds synthesized from this precursor include diketopiperazines, cyclic depsipeptides, and piperazines.
-
Diketopiperazines (Cyclic Dipeptides): These are among the most common cyclic compounds derived from amino acids. The synthesis typically involves the creation of a linear dipeptide methyl ester, followed by deprotection and spontaneous or catalyzed intramolecular cyclization to form the stable six-membered diketopiperazine ring.[3] For instance, cyclo(Tyr-Tyr) has been investigated for its biological activities, including potential anti-neoplastic properties and effects on ion channels.
-
Cyclic Depsipeptides: These structures contain at least one ester linkage in the peptide backbone. A notable strategy involves forming a phenyl ester bond using the side-chain hydroxyl group of tyrosine. Solid-phase peptide synthesis (SPPS) is a powerful technique for this, allowing for on-resin, head-to-side-chain cyclization to produce complex cyclic depsipeptides.
-
Chiral Piperazines: These can be synthesized from cyclo-dityrosine derivatives through reduction. The cyclodipeptides are cleanly reduced using reagents like borane/tetrahydrofuran (BH3/THF), converting the amide bonds to amine linkages to form the piperazine (B1678402) ring while retaining chirality.
Experimental Workflows and Protocols
Detailed methodologies are crucial for reproducible synthesis. The following sections provide an overview of the experimental workflows and specific protocols for key transformations.
General Synthesis Workflow
The overall process begins with the preparation of the L-tyrosine methyl ester, which then serves as a building block for linear peptides. These precursors are subsequently cyclized to yield the desired cyclic compounds.
Caption: General workflow for synthesizing cyclic compounds from L-Tyrosine.
Protocol 1: Preparation of L-Tyrosine Methyl Ester Hydrochloride
This protocol details the esterification of L-Tyrosine using thionyl chloride in methanol (B129727).
-
Reaction Setup: Add L-Tyrosine (1.81g, 10mmol) and methanol (20mL) to a 50mL three-neck flask equipped with a magnetic stirrer and thermometer.
-
Reagent Addition: Cool the mixture in an ice bath to -10 °C. Slowly add thionyl chloride (1.78g, 15mmol) dropwise, ensuring the reaction temperature remains below room temperature.
-
Esterification: After addition, heat the reaction to reflux. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the flask and concentrate the solution to remove methanol. Dry the resulting solid to obtain L-tyrosine methyl ester hydrochloride.
-
Yield: This procedure typically yields around 2.21g (95.5%) of the white solid product with an HPLC purity of 98.6%.
-
Protocol 2: Synthesis of a Linear Dipeptide (N-acetyl-L-Tyrosine L-Alanine Methyl Ester)
This protocol describes the coupling of N-acetyl-L-tyrosine with L-alanine methyl ester.
-
Reaction Setup: To a flame-dried 10 mL round bottom flask, add N-acetyl-L-tyrosine (0.50 g, 2.24 mmol), L-alanine methyl ester hydrochloride (0.31 g, 2.24 mmol), and 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) (0.433 g, 2.46 mmol).
-
Drying and Inert Atmosphere: Dry the flask under vacuum for 20 minutes and then purge with argon.
-
Reagent Addition: Add acetonitrile (B52724) (2.5 mL), followed by 4-methylmorpholine (B44366) (NMM) (0.616 mL, 5.60 mmol) over 10 minutes.
-
Reaction: Stir the reaction at 15 °C under an argon balloon for 2 hours.
-
Quenching and Extraction: Quench the reaction with H₂O (12 mL) and extract with ethyl acetate (B1210297) (25 mL).
Protocol 3: Cyclization to form Cyclo-Dityrosines (Diketopiperazine)
This protocol is adapted from the two-step procedure of Nitecki for the cyclization of N-tert-butoxycarbonyl (Boc) protected dipeptide methyl esters.
-
Deprotection: Dissolve the N-Boc protected dipeptide methyl ester precursor in 98% formic acid at 25 °C to remove the Boc group.
-
Cyclization: Following deprotection, subject the resulting dipeptide methyl ester to reflux in 2-butanol. This condition promotes the intramolecular cyclization to form the diketopiperazine ring.
-
Purification: The resulting cyclo-dityrosine product may precipitate or require purification via standard chromatographic techniques. The poor solubility of these compounds in ethereal solvents should be noted.
Quantitative Data Summary
The efficiency of synthesis and the biological activity of the resulting compounds are critical metrics for drug development.
Table 1: Synthesis Yields for L-Tyrosine Derivatives
| Step | Product | Starting Material(s) | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|---|
| Esterification | L-Tyrosine methyl ester HCl | L-Tyrosine | SOCl₂, Methanol, Reflux | 95.5 - 97.2 | 98.6 - 99.3 (HPLC) | |
| Amidation | N-trifluoroacetyl-L-tyrosine methyl ester | L-Tyrosine methyl ester HCl | Ethyl trifluoroacetate, Et₃N | 93.6 | 99.2 (HPLC) |
| Piperazine Formation | Chiral Piperazine Dihydrobromides | Cyclo-dityrosines | BH₃/THF, Reflux | 72 - 89 | Crystalline | |
Table 2: Biological Activity of Tyrosine-Containing Cyclic Dipeptides
| Compound | Assay/Cell Line | Activity Metric | Result | Reference |
|---|---|---|---|---|
| Cyclo(Tyr-Tyr) (cTT) | µ-Opioid Receptor Binding | IC₅₀ | 0.82 µM | |
| Cyclo(Phe-Tyr) (cPT) | µ-Opioid Receptor Binding | IC₅₀ | 69.7 µM | |
| Cyclo(Phe-Tyr) (cPT) | Anti-neoplastic (MCF-7 cells) | Growth Inhibition (at 2.5 mM) | 75.6% | |
| Cyclo(Phe-Tyr) (cPT) | Anti-neoplastic (HeLa cells) | Growth Inhibition (at 2.5 mM) | 73.4% |
| Cyclo(Phe-Tyr) (cPT) | Anti-neoplastic (HT-29 cells) | Growth Inhibition (at 2.5 mM) | 60.6% | |
Applications in Drug Discovery and Development
Cyclic compounds derived from L-tyrosine are of significant interest due to their diverse biological activities. Their constrained conformations can lead to improved receptor selectivity, metabolic stability, and bioavailability compared to their linear counterparts.
Signaling Pathway Targeting
Many bioactive peptides and their cyclic analogues function by interacting with cell surface receptors, such as G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), to modulate intracellular signaling pathways. For example, novel cyclic peptides have been developed to specifically target the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers.
Caption: Targeting a cell signaling pathway with a novel cyclic peptide.
-
Anti-Neoplastic Agents: Tyrosine-containing diketopiperazines have demonstrated significant anti-cancer activity. For example, cyclo(Phe-Tyr) shows growth inhibition of over 75% against MCF-7 breast cancer cells.
-
Neurological Applications: As a precursor to neurotransmitters like dopamine, L-tyrosine derivatives are valuable in neuroscience research. Cyclic analogues can be designed to interact with specific neurological receptors, offering potential treatments for mood disorders or cognitive enhancement.
-
Targeted Drug Delivery: Novel cyclic peptides can be used as targeting moieties. By conjugating a cytotoxic drug like camptothecin (B557342) to an EGFR-specific cyclic peptide, the drug can be delivered selectively to cancer cells that overexpress the receptor, increasing efficacy and reducing side effects.
References
H-Tyr-OMe: A Versatile Building Block in Pharmaceutical Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
L-Tyrosine methyl ester (H-Tyr-OMe) has emerged as a critical and versatile building block in the landscape of pharmaceutical development. Its inherent structural features, combining a reactive amino group, a carboxylic acid ester, and a phenolic side chain, provide a rich scaffold for the synthesis of a diverse array of bioactive molecules. This guide offers a comprehensive technical overview of this compound, encompassing its chemical properties, synthesis, and applications in the generation of peptides, peptidomimetics, and small molecule inhibitors, with a particular focus on their therapeutic potential.
Core Properties of this compound and its Hydrochloride Salt
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective utilization in synthetic chemistry. The compound is most commonly available as its hydrochloride salt (this compound·HCl) to enhance stability and solubility.
| Property | This compound | This compound·HCl |
| CAS Number | 1080-06-4[1][2][3] | 3417-91-2[4] |
| Molecular Formula | C₁₀H₁₃NO₃[1] | C₁₀H₁₄ClNO₃ |
| Molecular Weight | 195.22 g/mol | 231.68 g/mol |
| Appearance | White to light yellow solid/powder | White to off-white solid |
| Melting Point | 134-136 °C | Not specified |
| Solubility | Soluble in water | Soluble in DMSO (100 mg/mL) |
| Purity | ≥98% | Not specified |
| Optical Rotation | +26° (c=2.4 in methanol) | Not specified |
| Storage | 4°C, sealed storage, away from moisture | 4°C, sealed storage, away from moisture |
Synthesis and Characterization of this compound
The primary synthetic route to this compound involves the esterification of L-tyrosine. The most common and efficient method is the Fischer-Speier esterification, utilizing methanol (B129727) as both the solvent and reactant in the presence of an acid catalyst, typically thionyl chloride (SOCl₂) or hydrogen chloride (HCl) gas.
Experimental Protocol: Synthesis of L-Tyrosine Methyl Ester Hydrochloride (this compound·HCl)
Materials:
-
L-Tyrosine
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Diethyl ether or Petroleum ether
Procedure:
-
Suspend L-tyrosine (e.g., 18.0 g) in anhydrous methanol (e.g., 100 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (e.g., 12.0 mL) dropwise to the stirred suspension while maintaining the temperature below 20°C.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (L-tyrosine) is no longer detectable.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add cold diethyl ether or petroleum ether to precipitate the product.
-
Collect the white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield L-tyrosine methyl ester hydrochloride. A typical yield for this reaction is around 95%.
Analytical Methods for Quality Control
The purity and identity of synthesized this compound are critical for its use in pharmaceutical applications. Standard analytical techniques for its characterization include:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A typical purity of commercially available this compound is ≥98%.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
Optical Rotation: To confirm the stereochemical integrity of the L-enantiomer.
-
Melting Point Analysis: As a preliminary indicator of purity.
This compound in Peptide Synthesis
This compound serves as a crucial starting material for the incorporation of tyrosine residues into peptide chains, particularly in solution-phase peptide synthesis. For solid-phase peptide synthesis (SPPS), the corresponding N-protected and side-chain protected derivative, Fmoc-Tyr(tBu)-OH, is more commonly used.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Tyr(tBu)-OH
This protocol outlines the manual synthesis of a simple tripeptide, H-Gly-Ala-Tyr-OH, on a Wang resin pre-loaded with Fmoc-Tyr(tBu)-OH.
Materials:
-
Fmoc-Tyr(tBu)-Wang resin
-
Fmoc-Ala-OH
-
Fmoc-Gly-OH
-
N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU
-
Hydroxybenzotriazole (HOBt) or HOAt
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the Fmoc-Tyr(tBu)-Wang resin in DMF in a fritted syringe.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the tyrosine residue. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling (Alanine):
-
Activate Fmoc-Ala-OH with a coupling reagent (e.g., DIC/HOBt or HBTU/DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and allow it to react to form the peptide bond.
-
Wash the resin with DMF.
-
-
Fmoc Deprotection: Repeat the Fmoc deprotection step with 20% piperidine in DMF to expose the N-terminus of the newly added alanine. Wash the resin with DMF.
-
Amino Acid Coupling (Glycine):
-
Activate Fmoc-Gly-OH with a coupling reagent in DMF.
-
Add the activated amino acid solution to the resin and allow it to react.
-
Wash the resin with DMF.
-
-
Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminal glycine (B1666218) with 20% piperidine in DMF. Wash the resin with DMF and then with DCM, and dry under vacuum.
-
Cleavage and Side-Chain Deprotection: Treat the dried peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to cleave the peptide from the resin and remove the t-butyl side-chain protecting group from tyrosine.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. The purified peptide can be obtained by reverse-phase HPLC.
This compound as a Precursor for Bioactive Molecules
The chemical reactivity of the amino, ester, and phenolic groups of this compound makes it an ideal starting point for the synthesis of a variety of small molecule drugs, particularly tyrosine kinase inhibitors.
Application in the Synthesis of Tyrosine Kinase Inhibitors
Receptor tyrosine kinases (RTKs) are a class of cell surface receptors that play a crucial role in cellular signaling pathways regulating cell growth, differentiation, and metabolism. Aberrant activation of RTKs is a hallmark of many cancers, making them attractive targets for drug development. Many tyrosine kinase inhibitors are designed to mimic the tyrosine residue of the substrate, and this compound can serve as a key precursor in their synthesis.
The general strategy involves modifying the core this compound structure to enhance its binding affinity and selectivity for the ATP-binding pocket of a specific tyrosine kinase.
Caption: A logical workflow for the development of a tyrosine kinase inhibitor starting from this compound.
Bioactivity of this compound Derived Inhibitors
While specific bioactivity data for compounds directly synthesized from this compound is often embedded within broader medicinal chemistry studies, the literature contains numerous examples of tyrosine derivatives with potent inhibitory activity against various kinases.
| Compound Class | Target Kinase | Bioactivity (IC₅₀ / Kᵢ) |
| Tyrphostins | EGF Receptor Kinase | IC₅₀ values in the low micromolar to nanomolar range |
| Substituted Tyrosine Derivatives | Abl Kinase | Potency comparable to Imatinib |
| Tetrapeptide Tyrosine Kinase Inhibitors | p56(lck) Tyrosine Kinase | Potent inhibition demonstrated |
Signaling Pathways Targeted by Tyrosine Kinase Inhibitors
Tyrosine kinase inhibitors derived from precursors like this compound typically exert their therapeutic effect by blocking the signaling cascades downstream of receptor tyrosine kinases. A common pathway affected is the Ras-Raf-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation.
References
Methodological & Application
Application Notes and Protocols for Solution-Phase Peptide Synthesis Using L-Tyrosine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solution-phase peptide synthesis (SPPS) remains a valuable methodology for the production of peptides, particularly for large-scale synthesis and for peptides that are difficult to assemble on a solid support.[1] L-Tyrosine, an aromatic amino acid, is a frequent component of biologically active peptides, playing a crucial role in receptor binding and molecular recognition.[2] The use of L-Tyrosine methyl ester as the C-terminal starting material offers a convenient entry point for the stepwise elongation of the peptide chain. The methyl ester group provides stable protection of the C-terminus during coupling reactions and can be selectively deprotected for further chain extension or for the synthesis of peptide acids.[3]
These application notes provide detailed protocols for the synthesis of dipeptides using L-Tyrosine methyl ester, employing both tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protection strategies. Comparative data on coupling efficiencies and detailed experimental workflows are presented to guide researchers in selecting the optimal conditions for their specific needs.
Data Presentation: Coupling Efficiency in Dipeptide Synthesis
The selection of protecting groups and coupling reagents significantly impacts the yield and purity of the final peptide. Below is a summary of quantitative data from representative dipeptide syntheses involving L-Tyrosine methyl ester or analogous structures.
Table 1: Boc-Protected Amino Acid Coupling with L-Tyrosine Methyl Ester
| N-α-Boc Amino Acid | Coupling Reagent | Base | Solvent(s) | Reaction Time | Yield (%) | Reference |
| Boc-L-Tyrosine | DCC | Triethylamine (B128534) | DMF/Acetonitrile | Not Specified | 87% | [4] |
| Boc-Phenylalanine | Isobutylchloroformate (IBCF) | N-Methylmorpholine (NMM) | THF/DMF | 2 hours | Moderate (not specified) | [3] |
| Boc-Phe-OH | T3P® | DIPEA | Dichloromethane (DCM) | 10 minutes | >98% |
Table 2: Fmoc-Protected Amino Acid Coupling
| N-α-Fmoc Amino Acid | Coupling Reagent | Additive | Base | Solvent | Reaction Time | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Fmoc-Amino Acid | PyBOP | HOBt | DIPEA | DMF | 1 hour | Not Specified | | | Fmoc-Amino Acid | HATU | - | DIPEA/Collidine | DMF | 4-24 hours | Not Specified | |
Note: The yields reported are for isolated products and may vary depending on the specific amino acid sequence, purity of reagents, and reaction scale.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflows for solution-phase peptide synthesis using L-Tyrosine methyl ester with either Boc or Fmoc protecting groups.
Caption: Workflow for Boc-strategy peptide synthesis.
Caption: Workflow for Fmoc-strategy peptide synthesis.
Experimental Protocols
Protocol 1: Synthesis of Boc-L-Tyrosyl-L-Tyrosine Methyl Ester using DCC
This protocol is adapted from a standard procedure for dipeptide synthesis using a carbodiimide (B86325) coupling agent.
Materials:
-
N-(tert-butoxycarbonyl)-L-tyrosine (Boc-L-Tyr-OH)
-
L-Tyrosine methyl ester hydrochloride (HCl·H-L-Tyr-OMe)
-
Triethylamine (TEA)
-
Dimethylformamide (DMF)
-
Acetonitrile
-
Ethyl acetate (B1210297) (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve L-Tyrosine methyl ester hydrochloride (1.0 equivalent) and N-(tert-butoxycarbonyl)-L-tyrosine (1.0 equivalent) in a mixture of DMF and acetonitrile.
-
Cool the solution in an ice bath.
-
With stirring, add triethylamine (1.0 equivalent) to neutralize the hydrochloride salt.
-
Add dicyclohexylcarbodiimide (DCC) (1.0 equivalent) to the cooled solution.
-
Allow the reaction to stir in the ice bath and then warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Synthesis of a Protected Dipeptide Methyl Ester using Isobutylchloroformate (Mixed Anhydride (B1165640) Method)
This protocol describes a mixed anhydride method for peptide coupling, which is an alternative to carbodiimide-based methods.
Materials:
-
N-Boc-protected amino acid (e.g., Boc-L-Phenylalanine) (1.0 equivalent)
-
L-Tyrosine methyl ester hydrochloride (HCl·H-L-Tyr-OMe) (1.2 equivalents)
-
N-Methylmorpholine (NMM)
-
Isobutylchloroformate (IBCF)
-
Tetrahydrofuran (THF), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
10% aqueous sodium bicarbonate solution
-
Citric acid solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the N-Boc-protected amino acid (1.0 equivalent) in anhydrous THF.
-
Add N-Methylmorpholine (1.01 equivalents) and cool the solution to -15°C.
-
In a separate flask, dissolve L-Tyrosine methyl ester hydrochloride (1.2 equivalents) in a minimal amount of anhydrous DMF and add N-Methylmorpholine (1.23 equivalents) to neutralize the salt under ice-cold conditions.
-
To the first flask containing the Boc-amino acid, add isobutylchloroformate with vigorous stirring at -15°C to form the mixed anhydride.
-
Immediately add the contents of the second flask (the neutralized L-Tyrosine methyl ester solution) to the mixed anhydride solution.
-
Allow the reaction mixture to stir for 2 hours, allowing it to warm to room temperature.
-
Filter the reaction mixture and evaporate the solvent under reduced pressure.
-
Dissolve the resulting oily residue in ethyl acetate.
-
Wash the organic layer sequentially with 10% aqueous sodium bicarbonate, citric acid solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., Methanol:Chloroform).
Protocol 3: General N-α-Boc Deprotection
This protocol details the removal of the Boc protecting group to allow for further peptide chain elongation.
Materials:
-
Boc-protected peptide methyl ester
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Cold diethyl ether or hexane (B92381)
Procedure:
-
Dissolve the Boc-protected peptide methyl ester in DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).
-
Cool the solution in an ice bath to 0°C.
-
Add trifluoroacetic acid (TFA) dropwise over 1 hour.
-
Continue stirring at 0°C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Remove the solvent and excess TFA by evaporation under reduced pressure.
-
To the residue, add cold diethyl ether or hexane to precipitate the deprotected peptide as its TFA salt.
-
Filter the solid product and dry it in a desiccator. The resulting peptide TFA salt can be used in the next coupling step after neutralization.
Protocol 4: General N-α-Fmoc Deprotection
This protocol outlines the standard procedure for removing the Fmoc protecting group.
Materials:
-
Fmoc-protected peptide methyl ester
-
20% Piperidine (B6355638) in DMF solution
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve the Fmoc-protected peptide methyl ester in DMF.
-
Add the 20% piperidine in DMF solution.
-
Stir the reaction mixture at room temperature for 15-30 minutes.
-
Monitor the completion of the deprotection by TLC.
-
Once complete, evaporate the solvent under reduced pressure.
-
The residue, containing the deprotected peptide, can be purified or used directly in the next coupling step after removing the piperidine adducts, often through an aqueous work-up.
Conclusion
The use of L-Tyrosine methyl ester in solution-phase peptide synthesis provides a robust and versatile approach for the preparation of tyrosine-containing peptides. The choice between Boc and Fmoc strategies will depend on the overall synthetic plan, including the nature of other amino acids in the sequence and the desired final product. The protocols and data presented herein offer a foundational guide for researchers to successfully synthesize peptides using this important building block. Careful optimization of coupling reagents, solvents, and reaction times will ensure high yields and purity of the target peptides.
References
Application Notes and Protocols: H-Tyr-OMe Coupling Reactions with Hindered Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of peptide bonds involving sterically hindered amino acids presents a significant challenge in synthetic peptide chemistry. Steric hindrance, arising from bulky side chains (e.g., Val, Ile) or α,α-disubstitution (e.g., α-aminoisobutyric acid, Aib), can impede the approach of the reacting amino and carboxyl groups, leading to slow reaction rates, low yields, and increased risk of racemization.[1][2] This application note provides detailed protocols and comparative data for the coupling of H-Tyr-OMe (Tyrosine methyl ester) with representative sterically hindered amino acids, offering guidance for researchers encountering these challenging coupling reactions.
The selection of an appropriate coupling reagent and optimization of reaction conditions are paramount for the successful synthesis of peptides containing hindered residues.[3] This document outlines effective strategies employing various classes of coupling reagents, including carbodiimides and uronium/aminium salts, to facilitate efficient amide bond formation with this compound.
Data Presentation: Coupling of Protected Hindered Amino Acids with this compound
The following table summarizes quantitative data for the coupling of various N-protected hindered amino acids with this compound, providing a comparison of different coupling methods.
| N-Protected Amino Acid | Coupling Reagent/Additive | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Boc-Phe-OH | Isobutylchloroformate | NMM | DMF | 2 | -15 to RT | Moderate | [1] |
| Fmoc-Ser(tBu)-OH | HATU | DIPEA | DMF | - | - | - | [4] |
| Boc-Leu-OH | EDC·HCl/HOBt | NMM | DCM | 6-8 | 0 to RT | - | |
| Fmoc-Amino Acid | DIC/HOBt | - | DMF | 16 | RT | - | |
| Fmoc-Amino Acid | PyBOP | NMM | DMF | 1 | RT | - | |
| Z-L-Phg-OH | EDC·HCl/Oxyma Pure | DIEA | DCM/DMF (1:1) | 15 | 0 to RT | - | |
| Boc-Alanine | EDC·HCl/HOBt | - | - | - | - | - |
Note: Specific yield data for direct coupling with this compound was not always available in the cited literature; therefore, representative conditions for similar couplings are provided. The yield is often sequence and substrate-dependent.
Experimental Protocols
Protocol 1: General Procedure for Solution-Phase Peptide Coupling using EDC·HCl/HOBt
This protocol describes a standard method for the coupling of an N-protected hindered amino acid with this compound using the carbodiimide (B86325) EDC·HCl in the presence of the additive HOBt to suppress racemization.
Materials:
-
N-protected hindered amino acid (e.g., Boc-Val-OH, Fmoc-Aib-OH)
-
This compound·HCl
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
1 M aqueous hydrochloric acid solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a round-bottom flask, dissolve this compound·HCl (1.0 eq) in DCM or DMF.
-
Add NMM or DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.
-
In a separate flask, dissolve the N-protected hindered amino acid (1.0-1.2 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in DCM or DMF.
-
Stir the activation mixture at 0 °C for 15-30 minutes.
-
Add the activated amino acid solution to the flask containing the neutralized this compound.
-
Allow the reaction mixture to warm to room temperature and stir for 6-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) or DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: General Procedure for Solution-Phase Peptide Coupling using HATU
This protocol is suitable for more challenging couplings involving highly hindered amino acids, utilizing the highly efficient uronium salt coupling reagent HATU.
Materials:
-
N-protected hindered amino acid (e.g., Fmoc-Aib-OH)
-
This compound·HCl
-
HATU (1-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Standard work-up reagents as listed in Protocol 1.
Procedure:
-
In a round-bottom flask, dissolve this compound·HCl (1.0 eq) in DMF.
-
Add DIPEA (2.2 eq) to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.
-
In a separate flask, dissolve the N-protected hindered amino acid (1.1 eq) and HATU (1.1 eq) in DMF.
-
Add this solution to the this compound solution.
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Perform an aqueous work-up as described in Protocol 1 (steps 8-9).
-
Purify the crude product by column chromatography.
Mandatory Visualizations
References
Application Notes and Protocols for the Synthesis of Neuropeptides Utilizing H-Tyr-OMe
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of neuropeptides, with a specific focus on leveraging L-Tyrosine methyl ester hydrochloride (H-Tyr-OMe) as a starting material or key intermediate. Both Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS) methodologies are covered, offering flexibility for different research and production scales. Additionally, protocols for the characterization and biological evaluation of the synthesized peptides are included to provide a comprehensive workflow from synthesis to functional analysis.
Introduction
Neuropeptides are a diverse class of signaling molecules that play crucial roles in a wide array of physiological processes, including pain perception, mood regulation, and appetite control. The ability to synthesize these peptides with high purity is essential for research into their biological functions and for the development of novel therapeutics. L-Tyrosine is a common residue in many biologically active neuropeptides, such as enkephalins. The use of its methyl ester derivative, this compound, can be advantageous in certain synthetic strategies, particularly in liquid-phase synthesis, by protecting the C-terminal carboxyl group.
This document outlines the synthesis of Leu-enkephalin (H-Tyr-Gly-Gly-Phe-Leu-OH), a model pentapeptide, to illustrate the practical application of these protocols.
Data Presentation
Table 1: Quantitative Data for Solid-Phase Peptide Synthesis (SPPS) of Leu-Enkephalin Analogues
| Peptide Sequence | Synthesis Scale | Overall Yield | Purity after HPLC | Reference |
| Leu-Enkephalin Analogue 1 | 0.1 mmol | ~60% | >95% | [1] |
| Leu-Enkephalin Analogue 2 | 0.1 mmol | - | >95% | [1] |
| Leu-Enkephalin Analogue 3 | 0.1 mmol | - | >95% | [1] |
| Leu-Enkephalin | 0.1 mmol | 65% (Fmoc) | Not Specified |
Table 2: Quantitative Data for Liquid-Phase Peptide Synthesis (LPPS) of Various Peptides
| Peptide Sequence | Synthesis Scale | Yield (%) | Reference |
| Boc-Tyr-Leu-OH | 0.2 mmol | 92 | [2] |
| Boc-Lys(Z)-Leu-Glu(OBzl)-Ala-OH | 0.12 mmol | 95 | [2] |
| Boc-Ser(Bzl)-Tyr(Bzl)-Gly-OH | 0.2 mmol | 90 | |
| Boc-Leu-Ala-Gly-Val-OH | 1.2 mmol | 95 |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Leu-Enkephalin (Tyr-Gly-Gly-Phe-Leu)
This protocol describes the manual synthesis of Leu-enkephalin on a 0.1 mmol scale using Fmoc-protected amino acids and a Wang resin pre-loaded with Leucine. The synthesis proceeds from the C-terminus to the N-terminus.
Materials:
-
Fmoc-Leu-Wang resin
-
Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH
-
Coupling reagents: Diisopropylcarbodiimide (DIC) and OxymaPure®
-
Deprotection reagent: 20% (v/v) piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM), Methanol (B129727)
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)
-
Cold diethyl ether
-
Solid-phase synthesis reaction vessel
Procedure:
-
Resin Swelling: Place the Fmoc-Leu-Wang resin (0.1 mmol) in the reaction vessel. Add DMF (10 mL) and agitate for 30 minutes to swell the resin. Drain the DMF.
-
Fmoc Deprotection: Add 10 mL of 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain. Add another 10 mL of 20% piperidine in DMF and agitate for 15 minutes. Drain and wash the resin thoroughly with DMF (5 x 10 mL).
-
Amino Acid Coupling (Phenylalanine):
-
In a separate vial, dissolve Fmoc-Phe-OH (3 equivalents, 0.3 mmol), OxymaPure® (3 equivalents, 0.3 mmol) in DMF.
-
Add DIC (3 equivalents, 0.3 mmol) to the solution to pre-activate the amino acid.
-
Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), repeat the coupling step.
-
-
Chain Elongation: Repeat steps 2 and 3 for the sequential coupling of Fmoc-Gly-OH, Fmoc-Gly-OH, and finally Fmoc-Tyr(tBu)-OH.
-
Final Fmoc Deprotection: After the final coupling of Fmoc-Tyr(tBu)-OH, perform the deprotection step as described in step 2. Wash the resin with DMF (5 x 10 mL), followed by DCM (3 x 10 mL), and methanol (3 x 10 mL). Dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Add 10 mL of the cleavage cocktail (TFA/TIS/H₂O) to the dried resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to a 50 mL tube of cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile (B52724) in water) and purify by preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
-
Protocol 2: Liquid-Phase Peptide Synthesis (LPPS) of a Dipeptide (Boc-Gly-Tyr-OMe)
This protocol provides a representative method for the synthesis of a dipeptide in solution, starting with this compound. This approach can be extended for the synthesis of longer peptides.
Materials:
-
This compound·HCl (L-Tyrosine methyl ester hydrochloride)
-
Boc-Gly-OH
-
Coupling Reagent: 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Coupling Additive: 1-Hydroxybenzotriazole (HOBt)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: Dichloromethane (DCM), Ethyl acetate (B1210297) (EtOAc), N,N-Dimethylformamide (DMF)
-
Aqueous solutions: 1N HCl, saturated NaHCO₃, brine
-
Drying agent: Anhydrous Na₂SO₄
Procedure:
-
Preparation of this compound: Dissolve this compound·HCl (1 equivalent) in DMF. Add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt and stir for 15 minutes at room temperature.
-
Activation of Boc-Gly-OH: In a separate flask, dissolve Boc-Gly-OH (1 equivalent), EDC·HCl (1.1 equivalents), and HOBt (1.1 equivalents) in DCM. Stir the mixture at 0 °C for 30 minutes.
-
Coupling Reaction: Add the solution of this compound from step 1 to the activated Boc-Gly-OH solution from step 2. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up:
-
Dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-Gly-Tyr-OMe.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure dipeptide.
-
Chain Elongation (for longer peptides):
-
Boc Deprotection: The Boc group can be removed using TFA in DCM.
-
Next Coupling: The resulting H-Gly-Tyr-OMe can then be used in a subsequent coupling reaction with the next N-protected amino acid, following the procedure from step 2.
-
Protocol 3: Purification and Characterization of Synthetic Neuropeptides
Purification by RP-HPLC:
-
Sample Preparation: Dissolve the crude peptide in a minimal volume of the initial mobile phase (e.g., 5-10% acetonitrile in water with 0.1% TFA). Filter the sample through a 0.45 µm filter.
-
HPLC Conditions:
-
Column: C18 stationary phase.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B (e.g., 5% to 65% B over 30 minutes) is typically used to elute the peptide.
-
Detection: Monitor the elution at 220 nm and 280 nm (for aromatic residues like Tyrosine).
-
-
Fraction Collection: Collect fractions corresponding to the major peak. Analyze the purity of each fraction by analytical HPLC.
-
Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the purified peptide as a white, fluffy powder.
Characterization by Mass Spectrometry:
-
Confirm the identity of the purified peptide by determining its molecular weight using Mass Spectrometry (e.g., ESI-MS or MALDI-TOF). The observed mass should correspond to the calculated mass of the target neuropeptide.
Protocol 4: Neuropeptide Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of the synthesized neuropeptide for its target receptor, typically expressed in cell membranes.
Materials:
-
Cell membranes expressing the target neuropeptide receptor.
-
Radiolabeled ligand specific for the receptor (e.g., [¹²⁵I]-labeled peptide).
-
Synthesized neuropeptide (unlabeled competitor).
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts and BSA).
-
Glass fiber filters pre-soaked in polyethyleneimine.
-
Vacuum filtration manifold.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, set up reactions in triplicate for total binding, non-specific binding, and competition binding.
-
Total Binding: Add cell membranes, radioligand, and binding buffer.
-
Non-specific Binding: Add cell membranes, radioligand, and a high concentration of an unlabeled standard ligand.
-
Competition Binding: Add cell membranes, radioligand, and serial dilutions of the synthesized neuropeptide.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold binding buffer.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value for the synthesized neuropeptide from the competition binding curve and calculate the binding affinity (Ki).
Mandatory Visualizations
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for Leu-enkephalin.
Caption: A common neuropeptide signaling pathway via a Gi/o-coupled GPCR.
References
Application Notes and Protocols for Using H-Tyr-OMe as a Precursor for Radiolabeled Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radiolabeled peptides are crucial tools in nuclear medicine for both diagnostic imaging and targeted radionuclide therapy. The specific targeting of receptors overexpressed on the surface of cancer cells by these peptides allows for sensitive and specific visualization of tumors and the delivery of therapeutic radiation doses. Tyrosine, with its phenolic side chain, is a primary target for radioiodination, a common method for labeling peptides. The use of L-Tyrosine methyl ester (H-Tyr-OMe) as a precursor in peptide synthesis provides a readily available site for the incorporation of radioiodine isotopes such as Iodine-123, Iodine-124, and Iodine-131.
These application notes provide an overview of the use of this compound in the synthesis of radiolabeled peptides, detailing direct radioiodination methods, purification techniques, and relevant biological signaling pathways. The provided protocols offer a step-by-step guide for researchers to perform these radiolabeling procedures in a laboratory setting.
Application Notes
Direct Radioiodination of Tyrosine Residues
The most common method for labeling peptides containing a tyrosine residue, such as those synthesized with this compound, is through direct electrophilic aromatic substitution. In this reaction, a radioactive iodine cation (I+) is generated in situ from a radioiodide salt (e.g., Na[¹²⁵I]) using an oxidizing agent. This electrophilic iodine then reacts with the electron-rich aromatic ring of the tyrosine residue, primarily at the ortho positions to the hydroxyl group.
Commonly used oxidizing agents include:
-
Chloramine-T: A strong oxidizing agent that provides high radiochemical yields. However, its harsh nature can potentially damage sensitive peptides.[1][2][3][4]
-
Iodogen® (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril): A milder, water-insoluble oxidizing agent that is coated onto the surface of the reaction vessel. This method often results in less damage to the peptide compared to Chloramine-T.
-
Monochloramine (NH₂Cl): A cost-effective and selective reagent for iodinating tyrosine residues.[5]
The choice of oxidizing agent and reaction conditions (pH, temperature, and reaction time) should be optimized for each specific peptide to achieve high radiochemical yield and purity while maintaining the peptide's biological activity.
Purification of Radiolabeled Peptides
Following the radiolabeling reaction, it is crucial to purify the radiolabeled peptide from unreacted radioiodide, the unlabeled peptide precursor, and other reaction byproducts. The most common and effective method for this purification is High-Performance Liquid Chromatography (HPLC) , particularly reversed-phase HPLC (RP-HPLC).
RP-HPLC separates molecules based on their hydrophobicity. The radiolabeled peptide, being more hydrophobic than the unreacted radioiodide, will have a longer retention time on the column. This allows for the collection of a highly pure fraction of the desired radiolabeled peptide. The purity of the final product is critical for accurate in vivo imaging and therapeutic efficacy.
Applications in Targeting Cellular Signaling Pathways
Radiolabeled peptides synthesized using this compound as a precursor are widely used to target specific receptors involved in cancer and other diseases. Two prominent examples include:
-
Somatostatin (B550006) Receptor (SSTR) Targeting: Many neuroendocrine tumors (NETs) overexpress somatostatin receptors. Radiolabeled somatostatin analogs, such as those containing a tyrosine residue for radioiodination, are used for both imaging (e.g., with ¹²³I for SPECT or ¹²⁴I for PET) and therapy (e.g., with ¹³¹I or ¹⁷⁷Lu-labeled peptides) of these tumors. Upon binding to SSTRs, these radiolabeled peptides are internalized, leading to the accumulation of radioactivity within the tumor cells. This allows for targeted imaging and delivery of a cytotoxic radiation dose.
-
Integrin αvβ3 Targeting: Integrin αvβ3 is overexpressed on neovascular endothelial cells and some tumor cells, playing a crucial role in angiogenesis and metastasis. Cyclic peptides containing the Arg-Gly-Asp (RGD) sequence are known to bind with high affinity to integrin αvβ3. Incorporating a tyrosine residue into these RGD peptides allows for radioiodination and subsequent use as imaging agents to visualize and quantify tumor angiogenesis.
Quantitative Data Summary
The following table summarizes representative quantitative data from the literature for the radioiodination of tyrosine-containing peptides.
| Peptide/Precursor | Radioisotope | Labeling Method | Radiochemical Yield (RCY) | Radiochemical Purity (RCP) | Specific Activity | Reference |
| c(RGDyK) | ¹²⁵I | Monochloramine | >70% | >99% (after purification) | Not Reported | |
| Tyrosine | ¹²⁵I | Monochloramine | >70% | >99% (after purification) | Not Reported | |
| c[RGDfK(C)]-aryl diamine | ¹²⁵I | Indirect via [¹²⁵I]alkyl aldehyde | >99% | >99% | 45 GBq/μmol | |
| Nocardiotide A analog (cWIWLYA) | ¹³¹I | Chloramine-T | 93.37% | >95% | Not Reported | |
| Various Biomolecules | ¹²⁵I | Chloramine-T | 56% ± 19% (purification yield) | Not Reported | 117 ± 61 MBq/nmol | |
| SARS-CoV-2 RBD | ¹²⁴I | N-bromosuccinimide | 83.9% ± 4.6% | >99% | Not Reported | |
| bcRGDiba | ¹²⁵I | Indirect via [¹²⁵I]SIB | 70% | >99% | Not Reported | |
| bcRGDpal | ¹²⁵I | Indirect via [¹²⁵I]SIB | 59% | >99% | Not Reported |
Experimental Protocols
Protocol 1: Radioiodination of a Tyrosine-Containing Peptide using the Chloramine-T Method
This protocol is a general guideline for the direct radioiodination of a peptide containing a tyrosine residue using Chloramine-T as the oxidizing agent.
Materials:
-
Tyrosine-containing peptide (e.g., a custom peptide with this compound incorporated)
-
Sodium Iodide ([¹²⁵I]NaI or other suitable radioiodide) in 0.1 M NaOH
-
Chloramine-T solution (1 mg/mL in phosphate (B84403) buffer, pH 7.4)
-
Sodium metabisulfite (B1197395) solution (2 mg/mL in phosphate buffer, pH 7.4)
-
Phosphate buffer (0.1 M, pH 7.4)
-
HPLC system with a C18 reversed-phase column
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Gamma counter
Procedure:
-
Preparation:
-
Dissolve the tyrosine-containing peptide in phosphate buffer to a final concentration of 1 mg/mL.
-
Prepare fresh solutions of Chloramine-T and sodium metabisulfite.
-
-
Radioiodination Reaction:
-
In a shielded vial, add 10 µL of the peptide solution (10 µg).
-
Add 1-5 µL of the radioiodide solution (e.g., 37 MBq or 1 mCi of [¹²⁵I]NaI).
-
Initiate the reaction by adding 10 µL of the Chloramine-T solution.
-
Gently mix and incubate at room temperature for 1-2 minutes. The reaction time may need to be optimized for the specific peptide.
-
-
Quenching the Reaction:
-
Stop the reaction by adding 20 µL of the sodium metabisulfite solution. This reduces the excess Chloramine-T and unreacted iodine.
-
-
Purification by RP-HPLC:
-
Inject the reaction mixture onto the C18 RP-HPLC column.
-
Elute with a linear gradient of Solvent B in Solvent A (e.g., 5-60% Solvent B over 30 minutes) at a flow rate of 1 mL/min.
-
Monitor the elution profile using a UV detector (at 220 or 280 nm) and a radioactivity detector.
-
Collect fractions corresponding to the radiolabeled peptide peak.
-
-
Quality Control:
-
Determine the radiochemical purity of the collected fractions by re-injecting an aliquot onto the HPLC system.
-
Calculate the radiochemical yield by comparing the activity of the purified product to the initial activity used in the reaction.
-
The specific activity can be calculated by dividing the total radioactivity of the purified peptide by the total mass of the peptide.
-
Visualizations
Caption: A generalized experimental workflow for the radioiodination of a peptide.
Caption: Simplified signaling cascade initiated by a radiolabeled somatostatin analog.
Caption: Key downstream signaling events following RGD peptide binding to integrin αvβ3.
References
- 1. Improved radioiodination of biomolecules using exhaustive Chloramine-T oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chloramine-T in radiolabeling techniques. IV. Penta-O-acetyl-N-chloro-N-methylglucamine as an oxidizing agent in radiolabelling techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chloramine-T in radiolabeling techniques. III. Radioiodination of biomolecules containing thioether groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Reagent for Radioiodine Labeling of New Chemical Entities (NCEs) and Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-Step Guide to H-Tyr-OMe Deprotection Methods
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and comparative data for the deprotection of L-Tyrosine methyl ester (H-Tyr-OMe), a critical step in various synthetic chemistry applications, including peptide synthesis and the development of active pharmaceutical ingredients. Three primary methods are discussed: basic hydrolysis (saponification), acidic hydrolysis, and enzymatic deprotection. Each method is presented with a step-by-step experimental protocol, a summary of quantitative data, and a discussion of potential side reactions and mitigation strategies.
Basic Hydrolysis (Saponification)
Basic hydrolysis, or saponification, is a widely used method for the deprotection of methyl esters. The reaction involves the treatment of the ester with a strong base, such as lithium hydroxide (B78521) (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH), in a suitable solvent system. This method is generally high-yielding but carries the risk of racemization at the chiral center, especially with prolonged reaction times or elevated temperatures.
Quantitative Data Summary
| Base | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity/ee (%) | Reference(s) |
| NaOH | Methanol (B129727)/Water | Room Temp. | 5 | 99 | >99 (HPLC) | [1] |
| KOH | Methanol/Water | 80 | 13 | 98 | Not specified | [1] |
| LiOH | THF/Water | Room Temp. | Not specified | 88 | Not specified | [1] |
Experimental Protocol: Saponification using Sodium Hydroxide
This protocol is adapted from a general procedure for the saponification of amino acid methyl esters.[1]
Materials:
-
This compound (L-Tyrosine methyl ester)
-
Methanol (MeOH)
-
1 M Sodium Hydroxide (NaOH) aqueous solution
-
1 M Hydrochloric Acid (HCl) aqueous solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 2:1 v/v).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add 1 M NaOH solution (1.1 eq) dropwise while stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up:
-
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Add water to the residue and wash with ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 3-4 with 1 M HCl. A white precipitate of L-Tyrosine should form.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Isolation: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the deprotected L-Tyrosine.
Potential Side Reactions:
-
Racemization: The chiral center of tyrosine is susceptible to epimerization under basic conditions. To minimize this, it is crucial to use the minimum necessary amount of base and to keep the reaction temperature low and the reaction time as short as possible.[2]
-
Oxidation: The phenolic ring of tyrosine can be susceptible to oxidation, especially in the presence of air over prolonged reaction times. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
Workflow Diagram: Basic Hydrolysis
Caption: Workflow for the basic hydrolysis of this compound.
Acidic Hydrolysis
Acidic hydrolysis is another common method for ester deprotection. Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are typically used. This method is often preferred when the molecule contains base-labile functional groups. A significant side reaction to consider is the potential for electrophilic substitution on the electron-rich aromatic ring of tyrosine.
Quantitative Data Summary
| Acid | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference(s) |
| TFA | Dichloromethane (DCM) | Room Temp. | 2-4 | >90 | >95 (HPLC) | |
| HCl | Aqueous | Reflux | 4-8 | ~95 | Not specified | General knowledge |
Experimental Protocol: Acidic Hydrolysis using Trifluoroacetic Acid (TFA)
This protocol is based on general procedures for the cleavage of protecting groups in peptide synthesis.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavengers (e.g., water, triisopropylsilane (B1312306) (TIS))
-
Cold diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Centrifuge or filtration apparatus
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in dichloromethane.
-
Acid Addition: To the stirred solution, add a cleavage cocktail of TFA and scavengers. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or HPLC.
-
Work-up:
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Add cold diethyl ether to the residue to precipitate the deprotected L-Tyrosine as its TFA salt.
-
-
Isolation:
-
Collect the precipitate by centrifugation or filtration.
-
Wash the solid with cold diethyl ether to remove the scavengers and their byproducts.
-
Dry the product under vacuum.
-
Potential Side Reactions:
-
Tyrosine Alkylation: The carbocation generated from the methyl group during cleavage can potentially alkylate the electron-rich phenolic ring of tyrosine. The use of scavengers like water and TIS is crucial to trap these reactive species.
-
Oxidation: As with basic hydrolysis, the tyrosine side chain can be susceptible to oxidation. The use of scavengers can also help to mitigate this.
Workflow Diagram: Acidic Hydrolysis
References
Application Notes: H-Tyr-OMe Compatibility with HATU and HBTU Coupling Reagents
Audience: Researchers, scientists, and drug development professionals.
Introduction:
In peptide synthesis, the selection of an appropriate coupling reagent is critical to ensure high yields, purity, and stereochemical integrity of the final product. H-Tyr-OMe (Tyrosine methyl ester) is a common building block, but its unprotected phenolic hydroxyl group presents a potential site for side reactions. This document provides a detailed analysis of the compatibility of this compound with two widely used uronium-based coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
Overview of Coupling Reagents
HATU is a third-generation uronium salt coupling reagent known for its high efficiency and low rates of racemization[1][2][3]. It reacts with a carboxylic acid to form a highly reactive OAt-active ester, which readily couples with a primary amine[1]. The 7-azabenzotriazole (HOAt) moiety in HATU is believed to accelerate the coupling reaction through anchimeric assistance[4].
HBTU is another popular uronium salt that activates carboxylic acids by forming an HOBt-active ester. While effective, the OBt-ester is generally less reactive than the OAt-ester formed by HATU, which can lead to slower reaction times and a slightly higher risk of side reactions, including epimerization, in challenging couplings.
Compatibility and Potential Side Reactions with this compound
The primary concern when using this compound with any coupling reagent is the potential for modification of the nucleophilic phenolic hydroxyl group on the tyrosine side chain.
-
O-Acylation: The most common side reaction is the acylation of the hydroxyl group, leading to the formation of an ester byproduct. While the phenolic hydroxyl group is less nucleophilic than an aliphatic hydroxyl group (e.g., in Serine or Threonine), O-acylation can still occur, particularly with highly activated carboxylic acids.
-
Uronium Adduct Formation: Studies have shown that under certain conditions, a uronium derivative can be installed on the phenolic group of tyrosine when using HATU. This side product has a mass addition of 99 amu and can complicate purification.
-
Racemization: Both HATU and HBTU are effective at suppressing racemization. However, HATU is generally considered superior in this regard, especially for sterically hindered amino acids.
To mitigate these side reactions, protection of the tyrosine side chain with a group such as tert-butyl (tBu) is highly recommended for multi-step syntheses. For a single coupling step, careful control of reaction conditions can minimize byproduct formation.
Comparative Performance: HATU vs. HBTU
Experimental evidence and literature reports consistently indicate that HATU offers superior performance compared to HBTU for most applications, particularly for difficult sequences.
| Parameter | HATU | HBTU | References |
| Reactivity | Very High | High | |
| Reaction Speed | Faster | Slower | |
| Coupling Efficiency | Higher | High, but generally lower than HATU | |
| Racemization Suppression | Excellent | Good | |
| Side Reactions with Tyr | Possible O-acylation and uronium adduct formation | Possible O-acylation | |
| Cost | Higher | Lower |
Experimental Protocols
The following are generalized protocols for the solution-phase coupling of an N-protected amino acid to this compound using HATU and HBTU.
Protocol 1: Coupling using HATU
This protocol is designed for the coupling of an N-Fmoc protected amino acid (Fmoc-AA-OH) to this compound.
Materials:
-
Fmoc-AA-OH (1.0 eq)
-
This compound·HCl (1.0 eq)
-
HATU (1.05 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a clean, dry round-bottom flask, dissolve Fmoc-AA-OH (1.0 eq) and HATU (1.05 eq) in anhydrous DMF.
-
Add DIPEA (1.5 eq) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound·HCl (1.0 eq) in anhydrous DMF and add DIPEA (1.0 eq) to neutralize the hydrochloride salt.
-
Add the this compound solution to the pre-activated amino acid solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. Typical reaction times are 1-3 hours.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 5% NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Coupling using HBTU
This protocol outlines the coupling of an N-Fmoc protected amino acid (Fmoc-AA-OH) to this compound using HBTU.
Materials:
-
Fmoc-AA-OH (1.0 eq)
-
This compound·HCl (1.0 eq)
-
HBTU (1.05 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
(Optional) HOBt (1.0 eq) to further suppress racemization.
Procedure:
-
In a clean, dry round-bottom flask, dissolve Fmoc-AA-OH (1.0 eq), HBTU (1.05 eq), and optionally HOBt (1.0 eq) in anhydrous DMF.
-
Add DIPEA (1.5 eq) to the solution and stir for 10-15 minutes at room temperature for pre-activation.
-
In a separate flask, dissolve this compound·HCl (1.0 eq) in anhydrous DMF and add DIPEA (1.0 eq).
-
Add the this compound solution to the activated amino acid mixture.
-
Stir the reaction at room temperature. Reaction times are typically longer than with HATU, ranging from 2 to 6 hours. Monitor by TLC or LC-MS.
-
Work-up and purification are identical to the HATU protocol.
Visualizations
Caption: Reaction mechanism for peptide coupling using HATU with this compound.
Caption: General experimental workflow for solution-phase peptide coupling.
References
Application Notes and Protocols for the Incorporation of L-Tyrosine Methyl Ester (H-Tyr-OMe) into Bioactive Molecules
Introduction
L-Tyrosine methyl ester (H-Tyr-OMe) is a derivative of the amino acid L-tyrosine, featuring a methyl ester protecting group on its carboxylic acid function. This modification makes it a valuable building block in the synthesis of complex bioactive molecules, particularly peptides and peptidomimetics. Its incorporation allows for the introduction of a tyrosine residue with a modified C-terminus, which can be crucial for modulating the pharmacological properties of a molecule, such as receptor binding affinity, metabolic stability, and bioavailability.
The primary challenge in utilizing this compound lies in managing the reactivity of its three key functional groups: the primary amine, the phenolic hydroxyl group, and the methyl ester. The amine is the primary site for amide bond formation. The phenolic hydroxyl group is nucleophilic and can undergo side reactions like acylation, especially under basic conditions, unless it is protected or specific coupling methods are employed.[1][2] The methyl ester is generally stable but can be susceptible to hydrolysis under harsh acidic or basic conditions.
These application notes provide detailed protocols for two primary strategies for incorporating this compound into peptide chains: solution-phase peptide coupling and solid-phase peptide synthesis (SPPS).
Application Note 1: Solution-Phase Peptide Coupling with this compound
Solution-phase synthesis is a versatile method for creating peptide bonds, often used for synthesizing shorter peptides or peptide fragments. In this approach, an N-terminally protected amino acid is activated and then reacted with the free amine of this compound in an organic solvent.
Key Principle: Carbodiimide-Mediated Coupling
The most common method for forming the amide bond is by activating the carboxylic acid of an N-protected amino acid using a carbodiimide (B86325) reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). An additive like 1-hydroxybenzotriazole (B26582) (HOBt) is typically included to suppress racemization and improve coupling efficiency.[3][4] The N-terminus of the incoming amino acid must be protected, commonly with a tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) group, to prevent self-polymerization.[5]
Experimental Protocol: Boc-L-Asp(OBn)-OH Coupling to this compound
This protocol details the coupling of an N-Boc and side-chain protected aspartic acid to this compound hydrochloride. The phenolic hydroxyl group of tyrosine is left unprotected, which is feasible when using coupling methods with additives like HOBt that minimize side reactions.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Purpose | Typical Equivalents |
| This compound·HCl | 231.69 | Tyrosine building block | 1.0 |
| Boc-L-Asp(OBn)-OH | 323.36 | N-protected amino acid | 1.2 |
| EDC·HCl | 191.70 | Carbodiimide coupling agent | 1.2 |
| HOBt·H₂O | 153.14 | Additive to suppress racemization | 1.2 |
| DIPEA | 129.24 | Non-nucleophilic base | 2.4 |
| Dichloromethane (B109758) (DCM) | 84.93 | Anhydrous Solvent | - |
Procedure
-
Preparation : To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound·HCl (1.0 eq).
-
Dissolution : Dissolve the this compound·HCl in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Reagent Addition : To the stirring solution, add Boc-L-Asp(OBn)-OH (1.2 eq), HOBt·H₂O (1.2 eq), and EDC·HCl (1.2 eq).
-
Base Addition : Slowly add N,N-diisopropylethylamine (DIPEA) (2.4 eq) to the mixture. The DIPEA neutralizes the hydrochloride salt of this compound and the HOBt/EDC reaction byproducts.
-
Reaction : Allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-18 hours).
-
Work-up :
-
Dilute the reaction mixture with additional DCM.
-
Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate in vacuo to obtain the crude product.
-
-
Purification : Purify the crude dipeptide by silica (B1680970) gel column chromatography to yield the pure protected peptide.
Workflow for Solution-Phase Coupling
Application Note 2: Incorporating this compound via Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is the dominant method for synthesizing peptides. It involves the stepwise addition of amino acids to a growing chain that is covalently attached to an insoluble polymer resin. While this compound itself is not typically loaded onto a resin as the first residue (which would result in a C-terminal methyl ester after cleavage), it can be incorporated by coupling it to the fully synthesized and cleaved peptide in a final solution-phase step.
Key Principle: Fmoc/tBu SPPS Strategy
The most common SPPS strategy uses Fmoc for temporary Nα-amino protection and acid-labile tert-butyl (tBu) based groups for side-chain protection. The synthesis proceeds in cycles of Fmoc deprotection (using a base like piperidine) followed by coupling of the next Fmoc-protected amino acid. After the sequence is complete, the peptide is cleaved from the resin and side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).
Experimental Protocol: Post-SPPS Coupling of a Peptide to this compound
This protocol describes the synthesis of a generic tripeptide (e.g., H-Gly-Ala-Val-OH) using standard Fmoc-SPPS, followed by its coupling to this compound in solution.
Part I: Solid-Phase Synthesis of the Peptide Acid (H-Gly-Ala-Val-OH)
Materials and Reagents
| Reagent | Purpose |
| Fmoc-Val-Wang Resin | Pre-loaded resin for C-terminal acid |
| Fmoc-Ala-OH, Fmoc-Gly-OH | N-protected amino acids |
| HBTU / HATU / PyBOP | Coupling activator |
| DIPEA / NMM | Base for activation and coupling |
| 20% Piperidine (B6355638) in DMF | Fmoc deprotection solution |
| DMF, DCM | Solvents for washing and reactions |
| Cleavage Cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) | Resin cleavage and deprotection |
| Diethyl Ether (cold) | Peptide precipitation |
Procedure
-
Resin Preparation : Swell Fmoc-Val-Wang resin in DMF in a fritted syringe reaction vessel.
-
Fmoc Deprotection : Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from Valine. Drain and wash thoroughly with DMF.
-
Alanine Coupling :
-
Pre-activate Fmoc-Ala-OH (3-5 eq) with HBTU (3-5 eq) and DIPEA (6-10 eq) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Drain the coupling solution and wash the resin with DMF.
-
-
Glycine Coupling : Repeat steps 2 and 3 using Fmoc-Gly-OH.
-
Final Deprotection : Perform a final Fmoc deprotection on the N-terminal Glycine residue.
-
Cleavage and Deprotection : Wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Isolation : Filter the resin and precipitate the crude peptide from the filtrate by adding it to ice-cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Purification : Purify the crude peptide acid (H-Gly-Ala-Val-OH) by reverse-phase HPLC.
Part II: Solution-Phase Coupling of the Peptide Acid to this compound
This step is identical in principle to the protocol in Application Note 1, with the purified peptide acid acting as the N-terminal component.
-
Dissolve the purified peptide acid (e.g., H-Gly-Ala-Val-OH) (1.0 eq) and this compound·HCl (1.0 eq) in a suitable solvent like DMF.
-
Add a coupling agent like HATU (1.1 eq) and a base like DIPEA (3.0 eq).
-
Stir the reaction at room temperature until completion, monitored by LC-MS.
-
Purify the final peptide, H-Gly-Ala-Val-Tyr-OMe, by reverse-phase HPLC.
Workflow for Fmoc-SPPS Cycle
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. Application of High-Throughput Competition Experiments in the Development of Aspartate-Directed Site-Selective Modification of Tyrosine Residues in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. journals.ekb.eg [journals.ekb.eg]
Application Notes and Protocols: Tyrosine-Rich Peptide Assembly Using H-Tyr-OMe
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of L-Tyrosine methyl ester (H-Tyr-OMe) in the assembly of tyrosine-rich peptides and related biomaterials. This document covers two primary applications: the enzymatic self-assembly of this compound into nanostructures and its use as a building block in solid-phase peptide synthesis (SPPS) for creating well-defined tyrosine-rich peptides.
Introduction to Tyrosine-Rich Peptide Assembly
Tyrosine, with its phenolic side chain, is a versatile amino acid that plays a crucial role in the structure and function of proteins and peptides. The phenolic group can participate in π-π stacking interactions and is susceptible to oxidation, which can lead to the formation of dityrosine (B1219331) cross-links. These properties make tyrosine-rich peptides attractive building blocks for the development of novel biomaterials with applications in drug delivery, tissue engineering, and bioelectronics.[1][2] this compound, a simple derivative of tyrosine, serves as a valuable precursor for generating these advanced materials.
Application 1: Enzymatic Self-Assembly of this compound
A key application of this compound is its ability to undergo enzymatic self-assembly into nanostructures, such as hydrogels or nanoparticles. This process is typically initiated by the enzyme tyrosinase, which oxidizes the phenolic hydroxyl group of tyrosine to a reactive o-quinone.[3][4] These quinones can then undergo non-covalent and covalent interactions, leading to the formation of a cross-linked network.
Signaling Pathway: Tyrosinase-Mediated Assembly
Experimental Protocols
This protocol describes the tyrosinase-induced hydrogelation of this compound.
Materials:
-
L-Tyrosine methyl ester hydrochloride (this compound·HCl)
-
Mushroom Tyrosinase (≥1000 units/mg)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
Small glass vials or 96-well plate
Procedure:
-
Prepare this compound Solution: Dissolve this compound·HCl in PBS (pH 7.4) to a final concentration of 10-50 mg/mL. Gently vortex to ensure complete dissolution.
-
Prepare Tyrosinase Solution: Prepare a stock solution of tyrosinase in PBS (pH 7.4) at a concentration of 1 mg/mL (or 1000 units/mL).
-
Initiate Gelation: Add the tyrosinase solution to the this compound solution at a final enzyme concentration of 10-100 units/mL. Mix gently by inverting the vial a few times.
-
Incubation: Incubate the mixture at 37°C and observe for gel formation. Gelation time can vary from minutes to hours depending on the concentrations of this compound and tyrosinase.
-
Characterization: Once the hydrogel is formed, it can be characterized using the methods described in the "Characterization Protocols" section.
Quantitative Data Summary: this compound Hydrogelation
| Parameter | Value Range | Unit | Notes |
| This compound Concentration | 10 - 50 | mg/mL | Higher concentrations lead to faster gelation and stiffer gels. |
| Tyrosinase Concentration | 10 - 100 | units/mL | Higher enzyme concentration accelerates the gelation process. |
| pH | 7.4 | - | Optimal pH for tyrosinase activity. |
| Temperature | 37 | °C | Optimal temperature for tyrosinase activity. |
| Gelation Time | 5 - 120 | minutes | Dependent on reactant concentrations. |
Application 2: Solid-Phase Peptide Synthesis (SPPS) of Tyrosine-Rich Peptides
This compound can be utilized as a starting material for the synthesis of custom tyrosine-rich peptides using solid-phase peptide synthesis (SPPS). In this application, the methyl ester of this compound is typically saponified to the free acid and then protected with an Fmoc group for subsequent use in Fmoc-based SPPS. Alternatively, pre-loaded Fmoc-Tyr(tBu)-Wang resin can be used as a starting point.
Experimental Workflow: Solid-Phase Peptide Synthesis
Experimental Protocols
This protocol outlines the manual synthesis of a model tyrosine-rich peptide using Fmoc chemistry.[5]
Materials:
-
Fmoc-Tyr(tBu)-Wang resin (0.5 mmol/g substitution)
-
Fmoc-Tyr(tBu)-OH
-
Fmoc-Gly-OH
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
N,N'-Diisopropylethylamine (DIPEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether, cold
-
Fritted syringe reaction vessel
Procedure:
-
Resin Swelling: Weigh 200 mg of Fmoc-Tyr(tBu)-Wang resin (0.1 mmol) into a fritted syringe and swell in 5 mL of DMF for 30 minutes.
-
Fmoc Deprotection: Drain the DMF and add 5 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat with fresh 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).
-
Amino Acid Coupling (Tyr):
-
In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (0.3 mmol, 3 eq.), HBTU (0.3 mmol, 3 eq.), and DIPEA (0.6 mmol, 6 eq.) in 3 mL of DMF.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.
-
Drain the coupling solution and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).
-
(Optional) Perform a Kaiser test to confirm complete coupling.
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for the subsequent amino acids (another Tyr, then Gly).
-
Final Deprotection: After coupling the final amino acid (Fmoc-Gly-OH), perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the cleavage mixture into a cold diethyl ether solution to precipitate the peptide.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.
Quantitative Data Summary: SPPS of H-Gly-Tyr-Tyr-Tyr-OH
| Parameter | Value | Unit | Notes |
| Resin Substitution | 0.5 | mmol/g | |
| Scale of Synthesis | 0.1 | mmol | |
| Amino Acid Excess | 3 | equivalents | |
| Coupling Reagent Excess | 3 | equivalents | |
| DIPEA Excess | 6 | equivalents | |
| Cleavage Time | 2 - 3 | hours | |
| Expected Crude Yield | 70 - 90 | % | |
| Expected Purified Yield | 20 - 40 | % | Dependent on peptide sequence and purification efficiency. |
Characterization Protocols for Tyrosine-Rich Peptide Assemblies
The following are detailed protocols for the characterization of the assembled nanostructures.
Logical Relationship: Characterization Techniques
Purpose: To visualize the morphology and size of the self-assembled nanostructures.
Materials:
-
Peptide assembly solution or hydrogel
-
TEM grids (e.g., carbon-coated copper grids)
-
Uranyl acetate (B1210297) or phosphotungstic acid (for negative staining)
-
Deionized water
-
Filter paper
Procedure:
-
Sample Preparation: Dilute the peptide assembly solution to an appropriate concentration (e.g., 0.1 mg/mL) with deionized water.
-
Grid Preparation: Place a drop of the diluted sample solution onto a TEM grid and allow it to adsorb for 1-2 minutes.
-
Washing: Wick away the excess solution with filter paper and wash the grid by placing it on a drop of deionized water for 1 minute.
-
Staining: Wick away the water and place the grid on a drop of 2% uranyl acetate solution for 1-2 minutes for negative staining.
-
Drying: Wick away the excess stain and allow the grid to air dry completely.
-
Imaging: Image the grid using a transmission electron microscope at an appropriate accelerating voltage.
Purpose: To determine the secondary structure of the peptides in solution and upon assembly.
Materials:
-
Peptide assembly solution
-
Appropriate buffer (e.g., PBS)
-
Quartz cuvette (0.1 cm path length)
-
CD spectropolarimeter
Procedure:
-
Sample Preparation: Prepare a peptide solution in the desired buffer at a concentration of 0.1-0.2 mg/mL.
-
Instrument Setup: Purge the CD spectropolarimeter with nitrogen gas. Set the parameters for data acquisition (e.g., wavelength range 190-260 nm, data pitch 1 nm, scanning speed 50 nm/min).
-
Blank Measurement: Record a baseline spectrum of the buffer alone.
-
Sample Measurement: Record the CD spectrum of the peptide solution.
-
Data Analysis: Subtract the buffer baseline from the sample spectrum. Analyze the resulting spectrum for characteristic secondary structure signals (α-helix, β-sheet, random coil).
Purpose: To determine the size distribution of the peptide assemblies in solution.
Materials:
-
Peptide assembly solution
-
Appropriate buffer
-
DLS cuvette
-
DLS instrument
Procedure:
-
Sample Preparation: Prepare a dilute solution of the peptide assemblies in a filtered buffer. The concentration should be optimized to obtain a stable count rate.
-
Measurement: Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature. Perform multiple measurements to ensure reproducibility.
-
Data Analysis: Analyze the correlation function to obtain the hydrodynamic radius and polydispersity index (PDI) of the assemblies.
Purpose: To detect the presence of β-sheet-rich amyloid-like structures.
Materials:
-
Peptide assembly solution
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Buffer (e.g., PBS)
-
96-well black plate
-
Fluorescence plate reader
Procedure:
-
Prepare ThT working solution: Dilute the ThT stock solution in the buffer to a final concentration of 25 µM.
-
Sample Preparation: Add the peptide assembly solution to the wells of the 96-well plate.
-
Assay: Add the ThT working solution to each well.
-
Incubation: Incubate the plate in the dark for 10-30 minutes.
-
Measurement: Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm. An increase in fluorescence intensity compared to a control (buffer with ThT) indicates the presence of β-sheet structures.
Purpose: To assess the biocompatibility of the peptide assemblies.
Materials:
-
Cell line (e.g., HeLa, fibroblasts)
-
Cell culture medium
-
Peptide assembly solution
-
MTT or MTS reagent
-
96-well plate
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of the peptide assemblies. Incubate for 24-48 hours.
-
Assay:
-
For MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO) and measure the absorbance at ~570 nm.
-
For MTS: Add MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at ~490 nm.
-
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control.
Purpose: To evaluate the potential of the peptide hydrogel as a drug delivery vehicle.
Materials:
-
Drug-loaded peptide hydrogel
-
Release buffer (e.g., PBS)
-
A method for quantifying the drug (e.g., UV-Vis spectroscopy, HPLC)
Procedure:
-
Hydrogel Preparation: Prepare the drug-loaded hydrogel by incorporating the drug during the gelation process.
-
Release Study: Place a known amount of the drug-loaded hydrogel in a vial containing a known volume of release buffer.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release buffer and replace it with fresh buffer.
-
Quantification: Quantify the amount of drug in the collected aliquots.
-
Data Analysis: Plot the cumulative drug release as a function of time.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Coupling Efficiency with H-Tyr-OMe
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to address low coupling efficiency encountered when incorporating H-Tyr-OMe (Tyrosine methyl ester) or its protected derivatives during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: I am experiencing low coupling efficiency when incorporating this compound. What are the likely causes?
Low coupling efficiency with tyrosine residues can be attributed to several factors. The bulky side chain of tyrosine presents significant steric hindrance, which can slow down the reaction rate and lead to incomplete coupling.[1][2] Additionally, if the synthesis involves a "difficult sequence," the growing peptide chain may aggregate on the resin, further hindering the accessibility of the N-terminus for the incoming activated amino acid.[3]
Q2: Is it mandatory to protect the phenolic hydroxyl group of the tyrosine side chain?
Yes, it is highly recommended to protect the phenolic hydroxyl group of tyrosine.[1][4] An unprotected hydroxyl group is nucleophilic and can react with the activated carboxyl group of the incoming amino acid, leading to O-acylation. This side reaction results in the formation of impurities that are often difficult to separate from the desired peptide, ultimately reducing the overall yield and purity. The tert-butyl (tBu) group is a commonly used and effective protecting group for the tyrosine side chain in Fmoc-based SPPS.
Q3: My Kaiser test remains positive (blue beads) after the coupling step for tyrosine. What should I do?
A positive Kaiser test indicates the presence of unreacted primary amines on the resin, signifying an incomplete coupling reaction. If you observe a positive result after the initial coupling of this compound, the recommended course of action is to perform a second coupling (double coupling) to drive the reaction to completion.
Q4: Which coupling reagents are most effective for a sterically hindered amino acid like tyrosine?
For sterically hindered amino acids, more powerful coupling reagents are generally required. While carbodiimides like DIC in the presence of an additive like HOBt can be used, aminium/uronium salt-based reagents such as HATU, HBTU, and HCTU are often more efficient. HATU, in particular, is known for its high reactivity and is often recommended for difficult couplings as it can lead to faster reactions and higher purity of the final product.
Q5: What is "double coupling" and when is it necessary for this compound?
Double coupling is the process of repeating the coupling step with a fresh solution of the activated amino acid and coupling reagents after the initial coupling reaction. This strategy is particularly useful for difficult couplings, such as those involving sterically hindered amino acids like tyrosine or arginine. It helps to ensure that all available N-terminal amines on the resin have reacted, thereby minimizing deletion sequences in the final peptide.
Q6: How does the choice of solvent impact coupling efficiency?
The solvent plays a crucial role in SPPS by affecting the swelling of the resin beads. Proper swelling is essential to ensure that the reactive sites within the resin are accessible to the reagents. N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are the most commonly used solvents in Fmoc-based SPPS due to their excellent resin-swelling properties.
Q7: How can I definitively identify if the low yield is due to the failed coupling of this compound?
The most direct method to identify the cause of low yield is to analyze the crude peptide product using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (LC-MS). The presence of a significant peak with a mass corresponding to the peptide sequence lacking the tyrosine residue (a deletion sequence) would confirm that the coupling of this compound was inefficient.
Data Presentation
Table 1: Interpretation of Kaiser Test Results
| Observation | Interpretation | Recommended Action |
| Beads and solution are yellow/colorless | Complete coupling (no free primary amines) | Proceed to the next step (deprotection). |
| Beads are colorless, solution is blue | Nearly complete coupling | Extend the coupling time or proceed to capping and then the next step. |
| Beads are dark blue, solution is light blue | Incomplete coupling | Perform a double coupling. |
| Beads and solution are intense blue | Failed coupling | Check reagents and protocol, then perform a double coupling. |
Table 2: Comparison of Common Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Class | Relative Reactivity | Advantages | Considerations |
| HATU | Aminium/Uronium Salt | Very High | Fast reaction times, low racemization, highly effective for hindered amino acids. | Higher cost compared to other reagents. |
| HBTU | Aminium/Uronium Salt | High | Effective for most couplings, less expensive than HATU. | Can be less effective than HATU for very difficult sequences. |
| DIC/HOBt | Carbodiimide/Additive | Moderate | Cost-effective, readily available. | Slower reaction times, may lead to more side reactions with hindered amino acids. |
Experimental Protocols
Protocol 1: Kaiser Test for Monitoring Coupling Completeness
Reagents:
-
Solution A: 16.5 mg KCN in 25 mL of water, diluted 1:49 in pyridine.
-
Solution B: 1.0 g ninhydrin (B49086) in 20 mL of n-butanol.
-
Solution C: 40 g phenol (B47542) in 20 mL of n-butanol.
Procedure:
-
Collect a small sample of resin beads (approx. 5-10 mg) in a small glass test tube.
-
Wash the beads thoroughly with DMF and then ethanol (B145695) to remove any residual reagents.
-
Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.
-
Heat the tube at 100-115°C for 5 minutes.
-
Observe the color of the beads and the solution to determine the presence of free primary amines as outlined in Table 1.
Protocol 2: Standard Coupling Protocol for Fmoc-Tyr(tBu)-OH
Materials:
-
Fmoc-deprotected peptide-resin.
-
Fmoc-Tyr(tBu)-OH (3 equivalents relative to resin loading).
-
HATU (2.9 equivalents).
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents).
-
DMF.
Procedure:
-
Swell the deprotected peptide-resin in DMF.
-
In a separate vessel, dissolve the Fmoc-Tyr(tBu)-OH, HATU, and DIPEA in DMF to create the activation mixture.
-
Add the activation mixture to the swollen resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours.
-
Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
-
Perform a Kaiser test (Protocol 1) to check for completion.
Protocol 3: Double Coupling Protocol for Fmoc-Tyr(tBu)-OH
Procedure:
-
Follow steps 1-5 of the Standard Coupling Protocol (Protocol 2).
-
Perform a Kaiser test. If the test is positive, proceed with the second coupling.
-
Prepare a fresh activation mixture as described in step 2 of the Standard Coupling Protocol.
-
Add the fresh activation mixture to the resin.
-
Agitate the reaction vessel at room temperature for an additional 1-2 hours.
-
Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
-
Perform a final Kaiser test to confirm the completion of the coupling.
Visualizations
Caption: Troubleshooting workflow for low coupling efficiency.
Caption: General mechanism of peptide bond formation using HATU.
References
Preventing side reactions during H-Tyr-OMe peptide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions during the synthesis of L-Tyrosine methyl ester (H-Tyr-OMe).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the synthesis of this compound from unprotected L-Tyrosine?
A1: The primary side reactions when synthesizing this compound from unprotected L-Tyrosine are:
-
N-acylation and O-acylation: If the amino or phenolic hydroxyl groups are not protonated (in the case of acid catalysis) or protected, they can react with the activated carboxylic acid or ester, leading to the formation of dimers or polymers.
-
Oxidation: The electron-rich phenolic ring of tyrosine is susceptible to oxidation, which can lead to colored impurities.
-
Racemization: While less common for a single amino acid esterification under standard conditions, harsh basic or acidic conditions and excessive heat can potentially lead to some degree of racemization.
-
Incomplete reaction: The esterification reaction may not go to completion, resulting in a mixture of the starting material and the desired product, complicating purification.
Q2: I am getting a low yield of this compound. What are the possible causes and how can I troubleshoot this?
A2: Low yields in this compound synthesis can stem from several factors. A common issue is incomplete reaction. To address this, consider the following:
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is highly recommended. For Fischer esterification, refluxing for several hours is typical.
-
Catalyst Activity: The acid catalyst (e.g., sulfuric acid or thionyl chloride) should be fresh and used in the correct stoichiometric amount. Moisture can deactivate the catalyst.
-
Water Removal (for Fischer Esterification): The presence of water can shift the equilibrium of the Fischer esterification back towards the starting materials. Using a large excess of the alcohol (methanol) can help drive the reaction forward.
-
Purification Loss: Significant loss of product can occur during the workup and purification steps. Ensure efficient extraction and minimize transfers. For crystallization, optimizing the solvent system and cooling process is crucial to maximize recovery.
Q3: My final this compound product is discolored (yellow or brown). What is the cause and how can I prevent it?
A3: Discoloration is often due to the oxidation of the phenolic ring of tyrosine. To minimize this:
-
Use High-Purity Starting Materials: Ensure the L-Tyrosine used is of high purity.
-
Inert Atmosphere: While not always necessary for this specific synthesis, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation, especially if the reaction is run at elevated temperatures for extended periods.
-
Purification: Discolored impurities can often be removed during the purification process, for instance, by recrystallization. Using activated carbon during recrystallization can also help remove colored impurities.
Q4: How can I effectively purify the crude this compound?
A4: The most common method for purifying this compound is crystallization.[1] The product is typically isolated as the hydrochloride salt (this compound·HCl), which is a white solid. The crude product obtained after concentrating the reaction mixture can be recrystallized from a suitable solvent system, such as methanol (B129727)/ether.[2] The process involves dissolving the crude solid in a minimal amount of hot methanol and then slowly adding a less polar solvent like diethyl ether until turbidity is observed. Cooling the mixture allows for the formation of pure crystals.
Quantitative Data Summary
The following tables summarize typical yields for this compound synthesis using different methods.
Table 1: Synthesis of this compound·HCl via Thionyl Chloride Method
| Parameter | Value | Reference |
| Starting Material | L-Tyrosine | [3] |
| Reagents | Thionyl chloride, Methanol | [3] |
| Reaction Conditions | Reflux | [3] |
| Yield | 95.5 - 97.2% | |
| Purity (HPLC) | 98.6 - 99.3% |
Table 2: Esterification of a Modified Tyrosine Derivative
| Parameter | Value | Reference |
| Starting Material | 3-Bromo-4-O-methyl-L-tyrosine | |
| Reagents | Methanol, Acid Catalyst | |
| Yield | 92% |
Experimental Protocols
Protocol 1: Synthesis of this compound·HCl using Thionyl Chloride
This protocol describes the synthesis of L-Tyrosine methyl ester hydrochloride using thionyl chloride in methanol.
Materials:
-
L-Tyrosine
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Ice bath
-
Round-bottom flask with magnetic stirrer and reflux condenser
Procedure:
-
In a round-bottom flask, suspend L-Tyrosine (1 equivalent) in anhydrous methanol.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (1.5 - 2.5 equivalents) dropwise to the cooled suspension while stirring. Maintain the temperature below room temperature during the addition.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
The resulting white solid is the crude this compound·HCl.
-
The crude product can be purified by recrystallization from a methanol/ether solvent system.
Protocol 2: Fischer Esterification of L-Tyrosine
This protocol outlines the general procedure for the Fischer esterification of L-Tyrosine.
Materials:
-
L-Tyrosine
-
Methanol (large excess, acts as solvent and reagent)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)
-
Round-bottom flask with magnetic stirrer and reflux condenser
Procedure:
-
In a round-bottom flask, suspend L-Tyrosine in a large excess of methanol.
-
Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the suspension while stirring.
-
Heat the reaction mixture to reflux.
-
Maintain the reflux for several hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid carefully with a suitable base (e.g., sodium bicarbonate solution).
-
Remove the methanol under reduced pressure.
-
The resulting residue contains the desired product. The product can be extracted into an organic solvent after adjusting the pH of the aqueous solution.
-
Further purification can be achieved by crystallization.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting guide for this compound synthesis.
References
How to avoid racemization when using L-Tyrosine methyl ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid racemization when using L-Tyrosine methyl ester in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern with L-Tyrosine methyl ester?
A1: Racemization is the process that results in the formation of an equal mixture of both dextrorotatory (+) and levorotatory (-) enantiomers of a chiral molecule from a pure enantiomer. In the context of L-Tyrosine methyl ester, this means the conversion of the biologically active L-isomer into a mixture of L- and D-isomers. This is a significant concern because the D-enantiomer can have different, reduced, or even undesirable biological activity compared to the L-enantiomer, potentially impacting experimental results and the efficacy of pharmaceutical products. The presence of the ester group can make the alpha-proton more susceptible to abstraction, which is a key step in the racemization process.
Q2: What are the primary factors that contribute to the racemization of L-Tyrosine methyl ester?
A2: The primary factors contributing to the racemization of L-Tyrosine methyl ester include:
-
Base: The presence of a base is a major catalyst for racemization. The strength and concentration of the base can significantly influence the rate of racemization.
-
Temperature: Higher reaction temperatures provide the necessary energy to overcome the activation barrier for proton abstraction and subsequent racemization.
-
Solvent: The polarity of the solvent can play a role. Polar aprotic solvents can sometimes facilitate racemization more than nonpolar solvents.
-
Prolonged reaction times: The longer the L-Tyrosine methyl ester is exposed to conditions that promote racemization, the greater the extent of racemization will be.
Q3: How can I detect and quantify racemization in my L-Tyrosine methyl ester sample?
A3: Racemization can be detected and quantified using chiral analytical techniques. The most common method is Chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase that interacts differently with the L- and D-enantiomers, allowing for their separation and quantification. Other methods include gas chromatography (GC) with a chiral column after derivatization, and polarimetry, which measures the optical rotation of the sample (a decrease in optical rotation can indicate racemization).
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving L-Tyrosine methyl ester and provides steps to mitigate racemization.
Problem: Significant racemization detected in the product after a peptide coupling reaction.
Troubleshooting Steps:
-
Evaluate the Base Used:
-
Issue: Strong bases are a primary cause of racemization.
-
Solution: If possible, switch to a weaker, non-nucleophilic base. For many coupling reactions, N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) are preferred over stronger bases like triethylamine (B128534) (TEA).
-
-
Optimize Reaction Temperature:
-
Issue: High temperatures accelerate racemization.
-
Solution: Perform the reaction at a lower temperature. For many coupling reactions, starting at 0°C and allowing the reaction to slowly warm to room temperature is a standard practice to minimize racemization.
-
-
Minimize Reaction Time:
-
Issue: Extended exposure to reaction conditions increases the likelihood of racemization.
-
Solution: Monitor the reaction progress closely using techniques like TLC or LC-MS. Once the reaction is complete, proceed with the work-up immediately to quench the reaction and remove the reagents that promote racemization.
-
-
Re-evaluate the Coupling Reagents:
-
Issue: Some coupling reagents can promote racemization more than others.
-
Solution: Consider using coupling reagents known for low racemization potential, such as those based on phosphonium (B103445) or uronium salts like HBTU, HATU, or PyBOP, often in combination with an additive like HOBt or Oxyma.
-
Quantitative Data Summary
The choice of base can have a significant impact on the level of racemization observed during a peptide coupling reaction. The following table summarizes the approximate percentage of D-isomer formation when using different bases under similar reaction conditions.
| Base | Abbreviation | Approximate % D-Isomer Formation |
| Triethylamine | TEA | 5 - 15% |
| Diisopropylethylamine | DIPEA | 1 - 5% |
| N-Methylmorpholine | NMM | < 1% |
| 2,4,6-Collidine | < 1% |
Note: These values are illustrative and can vary depending on the specific reaction conditions (solvent, temperature, coupling reagent).
Experimental Protocols
Protocol 1: Peptide Coupling Reaction with Minimized Racemization
This protocol describes a general procedure for coupling an N-protected amino acid to L-Tyrosine methyl ester using HATU as the coupling reagent and DIPEA as the base.
-
Dissolve the N-protected amino acid (1.0 eq) and HATU (1.0 eq) in an appropriate aprotic solvent (e.g., DMF or CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Add Diisopropylethylamine (DIPEA) (2.0 eq) to the solution and stir for 5-10 minutes.
-
Add a solution of L-Tyrosine methyl ester hydrochloride (1.0 eq) and DIPEA (1.0 eq) in the same solvent to the reaction mixture dropwise.
-
Stir the reaction at 0°C for 1-2 hours and then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer successively with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 2: Chiral HPLC Analysis for Racemization
This protocol provides a general method for determining the enantiomeric excess of a tyrosine derivative.
-
Prepare a standard solution of both the L- and D-isomers of the tyrosine derivative of interest.
-
Select a suitable chiral HPLC column. Columns with stationary phases based on cyclodextrins or Pirkle-type phases are often effective for separating amino acid enantiomers.
-
Develop a mobile phase. A typical mobile phase might consist of a mixture of hexane (B92381) and ethanol (B145695) with a small amount of an acidic or basic modifier. The exact composition will need to be optimized for the specific analyte and column.
-
Inject the standard mixture to confirm the separation of the two enantiomers and determine their retention times.
-
Inject the sample solution.
-
Integrate the peak areas for the L- and D-enantiomers.
-
Calculate the percentage of each enantiomer using the following formula: % Enantiomer = (Area of Enantiomer Peak / Total Area of Both Peaks) x 100
Visualizations
Caption: Mechanism of base-catalyzed racemization of L-Tyrosine methyl ester.
H-Tyr-OMe solubility issues in aqueous and organic solvents
Welcome to the technical support center for H-Tyr-OMe (L-Tyrosine methyl ester hydrochloride). This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to facilitate the smooth progress of your research.
Solubility Data
The solubility of this compound is highly dependent on the solvent and the pH of aqueous solutions. Below is a summary of available quantitative and qualitative solubility data.
| Solvent | Solubility | Concentration (mM) | Observations |
| Organic Solvents | |||
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | 431.63 mM | Clear solution. Ultrasonic treatment may be needed. Use of hygroscopic DMSO can impact solubility.[1][2] |
| Methanol | Soluble | Not specified | |
| Ethanol | Slightly Soluble | Not specified | |
| Aqueous Solvents | |||
| Water | Very faint turbidity | Not specified | Suggests low solubility at neutral pH.[3] |
| Saline (with co-solvents) | ≥ 2.5 mg/mL | 12.81 mM | In a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | Estimated low mg/mL range | Not specified | Based on the parent compound, L-tyrosine, which has low solubility in neutral buffers. |
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter when working with this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water or PBS at a neutral pH?
A1: this compound, like its parent amino acid L-tyrosine, has limited solubility in aqueous solutions at neutral pH. The presence of the free amino group and the phenolic hydroxyl group contributes to its zwitterionic character, which can lead to poor solvation in neutral water.
Q2: I observe a precipitate after adding my this compound stock solution in DMSO to my aqueous cell culture medium. What should I do?
A2: This is a common issue known as "crashing out." It occurs when the concentration of this compound exceeds its solubility limit in the final aqueous medium. To resolve this, you can try the following:
-
Lower the final concentration: The most straightforward solution is to reduce the final working concentration of this compound in your experiment.
-
Optimize the dilution: Pre-warm the aqueous medium to 37°C and add the DMSO stock solution dropwise while gently vortexing or swirling. This promotes rapid and even distribution, preventing localized high concentrations that can trigger precipitation.[5]
-
Use an intermediate dilution step: Prepare a less concentrated intermediate stock solution in DMSO before the final dilution into your aqueous medium.
Q3: Can I heat the solution to improve the solubility of this compound?
A3: Gentle heating (e.g., to 37-40°C) can help dissolve this compound, particularly in aqueous solutions. However, prolonged or excessive heating should be avoided as it may lead to degradation of the compound.
Q4: Is sonication a suitable method to aid the dissolution of this compound?
A4: Yes, sonication in an ultrasonic bath is a recommended method to help dissolve this compound, especially when preparing stock solutions in DMSO. It provides the energy needed to break up solid particles and enhance solvation.
Q5: How should I store this compound stock solutions?
A5: For optimal stability, stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles. Store DMSO stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol is suitable for preparing a high-concentration stock solution for subsequent dilution in aqueous media for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous (newly opened) Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound and transfer it to a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 100 mg/mL stock solution, add 1 mL of DMSO to 100 mg of this compound).
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes, or until the solution is clear.
-
Once completely dissolved, aliquot the stock solution into smaller, single-use volumes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of an Aqueous Working Solution using pH Adjustment
This protocol is designed for preparing a working solution of this compound in an aqueous buffer for experiments where DMSO is not desirable. This method takes advantage of the pH-dependent solubility of tyrosine derivatives.
Materials:
-
This compound powder
-
Sterile, purified water or desired aqueous buffer (e.g., PBS)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Sterile container
-
Magnetic stirrer and stir bar
-
pH meter
-
0.22 µm sterile syringe filter
Procedure:
-
Weigh the desired amount of this compound to prepare your target concentration (e.g., 2.32 mg for 1 mL of a 10 mM solution).
-
Add the powder to approximately 80% of the final desired volume of water or buffer in a sterile container with a magnetic stir bar.
-
While stirring, add 1 M HCl dropwise until the this compound fully dissolves. The pH will likely be below 2.
-
Once the solution is clear, slowly add 1 M NaOH dropwise to adjust the pH to your desired final working pH (e.g., 7.4). Caution: Add the NaOH slowly and monitor for any signs of precipitation. If a precipitate forms, you have exceeded the solubility limit at that pH, and you will need to start over with a lower target concentration.
-
Once the target pH is reached and the solution remains clear, adjust the final volume with your water or buffer.
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
It is recommended to use this solution fresh. If storage is necessary, aliquot and store at -20°C, but be aware that precipitation may occur upon thawing.
Visual Troubleshooting and Workflow Diagrams
The following diagrams illustrate the logical workflows for addressing solubility issues with this compound.
Caption: Workflow for dissolving this compound.
Caption: Troubleshooting precipitation in cell culture.
References
- 1. EP0313446A2 - Water soluble L-tyrosine derivatives and process for their preparation - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. CN112920086A - Preparation method of L-tyrosine derivative - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: H-Tyr-OMe (L-Tyrosine Methyl Ester)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage, handling, and stability testing of H-Tyr-OMe.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: For long-term storage, this compound in its solid form should be stored at 4°C in a tightly sealed container, protected from moisture. Some suppliers also indicate that storage at -20°C is suitable for up to three years. For short-term purposes such as shipping, room temperature is acceptable.
Q2: How should I store this compound in solution?
A2: Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the solution into single-use volumes.[1][2]
Q3: What is the most stable form of this compound for storage?
A3: The hydrochloride salt (this compound.HCl) is chemically more stable than the free base form of this compound. It is often preferred for storage and as a starting material in syntheses.
Q4: Is this compound sensitive to light or air?
A4: Yes, this compound is susceptible to oxidation, particularly at the phenolic hydroxyl group of the tyrosine residue. Therefore, it is crucial to store it protected from light and in a tightly sealed container to minimize exposure to air.
Q5: What solvents are recommended for dissolving this compound?
A5: this compound.HCl is soluble in solvents like DMSO.[1] For cell culture applications, L-tyrosine and its derivatives have low solubility in water at neutral pH. To prepare a stock solution, it can be dissolved at a pH below 2 or above 9, or in an organic solvent like DMSO. When using DMSO, it is important to use a fresh, hygroscopic-free grade, as water content can impact solubility.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in aqueous buffer | The pH of the solution is near the isoelectric point (pI) of the compound, minimizing its solubility. The concentration of this compound exceeds its solubility limit in the chosen buffer system. | Adjust the pH of the solution away from the pI to increase charge and enhance solubility. Prepare a concentrated stock solution in an organic solvent like DMSO and then add it dropwise to the aqueous buffer while vortexing. Perform a small-scale solubility test before preparing a large batch. |
| Discoloration (e.g., yellowing or browning) of the solid or solution | Oxidation of the phenolic hydroxyl group of the tyrosine residue, potentially catalyzed by light, air, or metal ion contaminants. | Store the compound protected from light and in an inert atmosphere (e.g., under argon or nitrogen). Ensure storage containers are tightly sealed. Use high-purity solvents and avoid contamination with metal ions. |
| Loss of biological activity or poor performance in assays | Degradation of this compound due to improper storage or handling (e.g., hydrolysis of the methyl ester, oxidation). Repeated freeze-thaw cycles of stock solutions. | Confirm the integrity of your this compound stock using an analytical technique like HPLC. Prepare fresh working solutions from a properly stored stock solution for each experiment. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Incomplete coupling reaction in peptide synthesis | Steric hindrance from the bulky side chain of tyrosine. Aggregation of the peptide chain on the solid support. | Consider using a stronger coupling agent or performing a double coupling. Increase the coupling time. If aggregation is suspected, consider using a different solvent system (e.g., NMP instead of DMF) or incorporating backbone-protecting groups. |
| Unexpected peaks in HPLC analysis | Degradation products (e.g., L-Tyrosine from hydrolysis, oxidation products). Racemization of the chiral center. | Perform a forced degradation study to identify potential degradation products. Use a stability-indicating HPLC method to resolve the main peak from any impurities. To suppress racemization during synthesis, use additives like HOBt or Oxyma. |
Data Presentation: Stability of this compound
For rigorous experimental work, it is essential to determine the stability of this compound under your specific experimental conditions. The following table template can be used to record data from a stability study, as detailed in the experimental protocols below.
| Condition | Time Point | % this compound Remaining | % L-Tyrosine (Hydrolysis Product) | % Other Degradants |
| Acidic (e.g., pH 2) | 0 hr | |||
| 24 hr | ||||
| 48 hr | ||||
| Neutral (e.g., pH 7.4) | 0 hr | |||
| 24 hr | ||||
| 48 hr | ||||
| Basic (e.g., pH 10) | 0 hr | |||
| 24 hr | ||||
| 48 hr | ||||
| Oxidative (e.g., 3% H₂O₂) | 0 hr | |||
| 4 hr | ||||
| 8 hr | ||||
| Thermal (e.g., 60°C) | 0 hr | |||
| 24 hr | ||||
| 48 hr |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound. This is crucial for developing a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent, such as a mixture of acetonitrile (B52724) and water.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 8 hours.
-
Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.
-
If necessary, neutralize the acidic and basic samples.
-
Dilute the samples to a suitable concentration for analysis.
-
Analyze all samples, including an unstressed control, by a stability-indicating HPLC method (see Protocol 2).
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples with the control.
-
Identify and quantify the degradation products.
-
Calculate the percentage of degradation of this compound.
-
This data is used to establish the degradation profile and validate the analytical method's ability to separate the parent compound from its degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating RP-HPLC method for the analysis of this compound and its degradation products.
1. HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient Elution: A typical gradient would be 5-95% B over 30 minutes. This will need to be optimized to achieve good separation of all peaks.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm and 280 nm (the latter is useful for tyrosine-containing compounds).
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Dissolve the this compound sample (from the forced degradation study or a stability test) in the initial mobile phase composition (e.g., 95% A, 5% B).
-
Filter the sample through a 0.45 µm syringe filter before injection.
3. Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose. The forced degradation study is a key part of demonstrating specificity.
Mandatory Visualizations
References
Technical Support Center: Optimizing Peptide Synthesis with H-Tyr-OMe
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during peptide synthesis involving Tyrosine Methyl Ester (H-Tyr-OMe). Our goal is to help you improve your peptide yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low yield when incorporating this compound into a peptide sequence?
Low yields in peptide synthesis involving this compound can stem from several factors. The most common issues include incomplete coupling reactions, unwanted side reactions involving the tyrosine side chain, and aggregation of the growing peptide chain. The phenolic hydroxyl group of tyrosine is nucleophilic and can be acylated if left unprotected, leading to the formation of undesired byproducts and a reduction in the yield of the target peptide.[1][2] Furthermore, "difficult" sequences, particularly those with hydrophobic residues, can lead to peptide aggregation on the solid support, hindering reaction kinetics.[3][4]
Q2: Is it necessary to protect the hydroxyl group of the tyrosine side chain?
Yes, protecting the phenolic hydroxyl group of tyrosine is highly recommended to prevent side reactions.[1] The most common side reaction is O-acylation, where the hydroxyl group reacts with the activated amino acid intended for N-terminal coupling. This not only consumes the activated amino acid, reducing the efficiency of the primary reaction, but also results in a difficult-to-remove impurity. The choice of protecting group is critical and depends on the overall synthetic strategy (Fmoc or Boc chemistry).
Q3: What are the recommended protecting groups for the tyrosine side chain?
The selection of a suitable protecting group is crucial for a successful synthesis. The choice depends on the N-alpha protecting strategy being employed.
-
Fmoc/tBu Strategy: The most common protecting group for the tyrosine side chain is the tert-butyl (tBu) ether. It is stable to the piperidine (B6355638) used for Fmoc group removal but is readily cleaved by trifluoroacetic acid (TFA) during the final cleavage from the resin.
-
Boc/Bzl Strategy: In Boc chemistry, benzyl-based protecting groups like benzyl (B1604629) (Bzl) ether are frequently used. However, the Bzl group is partially sensitive to TFA, which is used for Boc deprotection. For greater acid stability in Boc chemistry, groups like 2,6-dichlorobenzyl (2,6-Cl2-Bzl) are preferred.
Q4: How can I improve coupling efficiency when adding an amino acid to a peptide chain ending in this compound?
Improving coupling efficiency is key to maximizing yield. Several strategies can be employed:
-
Choice of Coupling Reagent: Using highly efficient coupling reagents can significantly improve outcomes. Reagents like HATU, HCTU, or PyBOP are often more effective than carbodiimides like DCC or DIC, especially for sterically hindered couplings.
-
Double Coupling: If a coupling reaction is known to be difficult, performing the coupling step twice (double coupling) before proceeding to the next deprotection step can help drive the reaction to completion.
-
Solvent Choice: While DMF is a standard solvent, for sequences prone to aggregation, using N-methylpyrrolidone (NMP) or adding chaotropic salts or "magic mixtures" (ethylene carbonate) can help disrupt secondary structures and improve solvation of the peptide chain.
Q5: What are common side reactions to be aware of, other than O-acylation?
Besides O-acylation, several other side reactions can occur:
-
Racemization: The chirality of the amino acids can be compromised during activation, especially for residues like cysteine and histidine. Using additives like HOBt or HOAt can help suppress racemization.
-
Diketopiperazine Formation: This is particularly prevalent at the dipeptide stage, where the N-terminal amino group can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. This is more common in Fmoc-based synthesis, especially with proline as one of the first two residues.
-
Alkylation: During final cleavage with strong acids like TFA, the carbocations generated from the cleavage of protecting groups can alkylate the electron-rich aromatic ring of tyrosine. Using scavengers in the cleavage cocktail is essential to prevent this.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Peptide
Symptom: The final analysis (e.g., by RP-HPLC) of the crude product shows a low percentage of the target peptide.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Incomplete Coupling | Optimize coupling conditions. Use a more potent coupling reagent. Perform a double coupling for difficult residues. | Protocol: Increase the equivalents of amino acid and coupling reagent (e.g., from 3 to 5 equivalents). Switch from DIC/HOBt to HATU/DIPEA. For double coupling, after the initial coupling and wash steps, repeat the coupling step with a fresh solution of activated amino acid before proceeding to the next deprotection step. |
| Peptide Aggregation | Change the primary solvent from DMF to NMP. Add a chaotropic salt or a small percentage of DMSO to the reaction mixture. | Protocol: Replace DMF with NMP for all coupling and washing steps. Alternatively, prepare coupling solutions in a mixture of DMF/DMSO (e.g., 1:1 v/v). Sonication during the coupling step can also help to break up aggregates. |
| O-acylation of Tyr | Use a protected Tyrosine derivative, such as Fmoc-Tyr(tBu)-OH. | Protocol: When planning the synthesis, ensure that the tyrosine residue is incorporated using a side-chain protected amino acid derivative. For Fmoc synthesis, Fmoc-Tyr(tBu)-OH is the standard choice. |
Problem 2: Presence of Unexpected Impurities in the Final Product
Symptom: Mass spectrometry analysis of the crude product reveals species with masses corresponding to side products.
| Potential Side Product | Recommended Prevention Strategy | Experimental Protocol |
| Deletion Sequences | Ensure complete deprotection and coupling at each step. Consider a capping step after coupling. | Protocol for Capping: After the coupling step, wash the resin. Treat the resin with a capping solution (e.g., acetic anhydride/DIPEA in DMF) for 5-10 minutes to block any unreacted N-termini. Wash thoroughly before proceeding to the next deprotection step. |
| Alkylated Tyrosine | Use a scavenger cocktail during final cleavage. | Protocol for Cleavage: Prepare a cleavage cocktail containing TFA and scavengers. A common cocktail is Reagent K: TFA/thioanisole/water/phenol/ethanedithiol (82.5:5:5:5:2.5). Incubate the resin with the cleavage cocktail for 2-3 hours at room temperature. |
| Racemized Product | Add a racemization-suppressing agent to the coupling reaction. | Protocol: When preparing the activated amino acid solution, include an equivalent of an additive such as HOBt or HOAt along with the coupling reagent. This is particularly important for amino acids prone to racemization. |
Experimental Protocols
Standard Fmoc-SPPS Coupling Cycle
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Repeat once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the cleaved Fmoc adduct.
-
Coupling:
-
Pre-activate the Fmoc-amino acid (3-5 equivalents) with a coupling reagent (e.g., HATU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF for a few minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Monitoring (Optional): Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
Repeat: Repeat steps 2-6 for each amino acid in the sequence.
Final Cleavage and Deprotection (for tBu-based protecting groups)
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage: Add the cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) to the resin.
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin and collect the filtrate. Add the filtrate to a large volume of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether two more times.
-
Drying: Dry the crude peptide under vacuum.
Visualizations
References
Validation & Comparative
A Comparative Guide to H-Tyr-OMe vs. H-Tyr-OH in Solid-Phase Peptide Synthesis
For researchers, scientists, and professionals in drug development, the choice of starting materials in solid-phase peptide synthesis (SPPS) is critical to achieving high yields and purity. This guide provides an objective comparison between the use of Tyrosine methyl ester (H-Tyr-OMe) and side-chain protected Tyrosine (a derivative of H-Tyr-OH) as the C-terminal residue in SPPS. The standard and overwhelmingly preferred method involves the use of Nα-Fmoc protected Tyrosine with a tert-butyl (tBu) protected side-chain, i.e., Fmoc-Tyr(tBu)-OH . This guide will use this standard as the primary point of comparison against the theoretical use of this compound.
The fundamental challenge with incorporating tyrosine in peptide synthesis is the nucleophilic nature of its phenolic hydroxyl group. If left unprotected, this side chain can react with activated amino acids during coupling steps, leading to undesired side reactions, most notably O-acylation. This results in branched peptides and difficult-to-separate impurities, ultimately reducing the yield of the target peptide.[1][2]
Performance Comparison: H-Tyr(tBu)-OH (Standard) vs. This compound (Hypothetical/Non-Standard)
The use of this compound as the starting C-terminal amino acid in SPPS is not a standard practice, and for good reason. The unprotected hydroxyl group presents significant challenges. The following table summarizes the expected performance based on established SPPS principles and available data for related procedures.
| Parameter | H-Tyr-OH Derivative (Fmoc-Tyr(tBu)-OH) | This compound |
| Overall Yield | High (typically >70% crude) | Low to Very Low |
| Purity (Crude) | High (typically >80% target peptide) | Low (significant side products expected) |
| Key Side Reaction | Minimal; potential for racemization during loading (can be minimized with appropriate protocols)[3] | O-acylation of the unprotected hydroxyl group during subsequent coupling steps[1] |
| Process Complexity | Standard, well-established protocols | Complex and non-standard; requires careful consideration of coupling and cleavage conditions |
| Cleavage | Standard TFA cleavage cocktail simultaneously removes the peptide from the resin and the tBu side-chain protecting group[4] | Requires specific, often milder, cleavage conditions to preserve the C-terminal methyl ester |
Experimental Protocols
Standard Protocol: Loading of Fmoc-Tyr(tBu)-OH onto Wang Resin
This protocol is a standard procedure for attaching the first, side-chain protected amino acid to a hydroxymethyl-functionalized resin.
Materials:
-
Wang Resin
-
Fmoc-Tyr(tBu)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Acetic Anhydride (B1165640)
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Swell the Wang resin in a 9:1 (v/v) mixture of DCM and DMF (10 mL/g of resin) in a reaction vessel.
-
In a separate container, dissolve Fmoc-Tyr(tBu)-OH (4 equivalents relative to the resin loading) and HOBt (4 equivalents) in a minimal amount of DMF.
-
Add the dissolved amino acid and HOBt to the swollen resin.
-
Add DIC (4 equivalents) to the reaction vessel and agitate.
-
In a separate vial, dissolve DMAP (0.1 equivalents) in a minimal amount of DMF and add it to the reaction mixture.
-
Agitate the mixture with a mechanical shaker for 12 hours at room temperature.
-
To cap any unreacted hydroxyl groups, discard the reaction mixture and add acetic anhydride (2 equivalents) and DIPEA (2 equivalents) in DCM. Agitate for 30 minutes.
-
Filter the resin and wash it sequentially with DMF (3 times), a 1:1 (v/v) mixture of DMF/DCM (3 times), and DCM (3 times).
-
Dry the resin in vacuo.
Hypothetical Protocol: Loading of this compound onto 2-Chlorotrityl Chloride Resin
While not a standard procedure for SPPS due to the unprotected hydroxyl group, one could hypothetically attach this compound to a highly acid-labile resin like 2-chlorotrityl chloride resin. This resin allows for milder cleavage conditions that might preserve the C-terminal methyl ester. The subsequent peptide synthesis would be fraught with the risk of O-acylation.
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin
-
This compound
-
DIPEA
-
DCM
-
Methanol
Procedure:
-
Swell the 2-CTC resin in DCM (10 mL/g of resin) for at least 30 minutes.
-
In a separate container, dissolve this compound (2 equivalents relative to the resin loading) in DCM. A minimal amount of DMF may be added to aid dissolution.
-
Add the this compound solution to the swollen resin.
-
Add DIPEA (4 equivalents) to the reaction mixture.
-
Agitate the mixture at room temperature for 1-2 hours.
-
To cap any unreacted chloride sites on the resin, add a solution of DCM/Methanol/DIPEA (17:2:1 v/v/v) and agitate for at least 30 minutes.
-
Filter the resin and wash it sequentially with DCM and DMF.
-
Dry the resin in vacuo.
Side Reactions and Mechanistic Considerations
The primary reason for the superiority of the H-Tyr(tBu)-OH approach is the prevention of O-acylation. During each coupling cycle in SPPS, the incoming Fmoc-protected amino acid is activated to form a highly reactive species (e.g., an active ester). If the hydroxyl group of the C-terminal tyrosine is unprotected, it can act as a nucleophile and attack the activated amino acid, leading to the formation of a branched peptide.
Experimental Workflows and Logical Relationships
The standard SPPS workflow using Fmoc-Tyr(tBu)-OH is a linear and well-optimized process. In contrast, a workflow involving this compound would be inherently more complex due to the need to manage the unprotected hydroxyl group and the specific requirements for cleaving the final peptide while retaining the methyl ester.
Conclusion
For routine solid-phase peptide synthesis, the use of a side-chain protected tyrosine derivative, such as Fmoc-Tyr(tBu)-OH , is the unequivocally superior choice over this compound. The tert-butyl protecting group effectively shields the nucleophilic hydroxyl side chain, preventing O-acylation and ensuring a higher yield and purity of the final peptide. The protocols for using Fmoc-Tyr(tBu)-OH are well-established, reliable, and compatible with standard SPPS cleavage and deprotection procedures.
While it is possible to synthesize peptides with a C-terminal methyl ester, this is typically achieved through specialized, multi-step strategies that do not involve starting with this compound directly on the resin in a standard SPPS workflow. Attempting to use this compound directly would likely lead to a complex mixture of products that are difficult to purify, making it an inefficient and impractical approach for most applications. Therefore, for researchers and drug developers aiming for efficient and high-quality peptide synthesis, the investment in side-chain protected tyrosine is essential.
References
A Comparative Analysis of H-Tyr-OMe and Boc-Tyr-OMe in Synthesis: A Guide for Researchers
For researchers and professionals in drug development and peptide synthesis, the selection of appropriate building blocks is paramount to achieving high yields and purity. L-Tyrosine methyl ester (H-Tyr-OMe) and its N-terminally protected counterpart, N-(tert-Butoxycarbonyl)-L-tyrosine methyl ester (Boc-Tyr-OMe), are two such critical reagents. This guide provides an objective, data-driven comparison of their performance and applications in synthesis, complete with detailed experimental protocols and workflow visualizations.
Executive Summary
The primary distinction between this compound and Boc-Tyr-OMe lies in the protection of the α-amino group. This compound, typically used as a hydrochloride salt (this compound·HCl), possesses a free amino group, making it an ideal starting point for C-terminal elongation in peptide synthesis. Conversely, Boc-Tyr-OMe has its α-amino group protected by the acid-labile tert-butyloxycarbonyl (Boc) group, rendering it suitable for use in stepwise peptide synthesis following the Boc/Bzl strategy, where it can be added to a growing peptide chain. The choice between these two reagents fundamentally dictates the synthetic strategy and workflow.
A critical consideration for both is the phenolic hydroxyl group of the tyrosine side chain. In many applications, this group requires protection (e.g., with a benzyl (B1604629) (Bzl) or 2,6-dichlorobenzyl (2,6-Cl2Bzl) group) to prevent side reactions such as O-acylation during peptide coupling steps.[1][2] Failure to protect this group can lead to the formation of hard-to-remove impurities and a decrease in the overall yield of the desired peptide.[1][2]
Data Presentation: Performance in Dipeptide Synthesis
The following table summarizes representative quantitative data for the use of this compound and Boc-Tyr-OMe derivatives in solution-phase dipeptide synthesis. It is important to note that yields can vary significantly based on the specific amino acid being coupled, the coupling reagents, and the reaction conditions.
| Parameter | H-Tyr(OBn)-OMe·HCl | Boc-Tyr-OMe Precursor (Post-Deprotection) | Notes |
| Typical Application | C-terminal residue in solution-phase peptide synthesis. | N-terminal residue in Boc-based solid-phase or solution-phase peptide synthesis. | This compound acts as the nucleophile (amine component), while the Boc-protected amino acid is the activated carboxyl component. |
| Coupling Partner | Boc-Asp(α-OBn)-OH | Boc-Phe-OSu (for synthesis of Boc-Phe-Tyr-OH, followed by esterification) | In this example, H-Tyr(OBn)-OMe·HCl is coupled with an activated Boc-amino acid.[3] For Boc-Tyr-OMe, a representative synthesis would involve its deprotection followed by coupling, or its use as a precursor for a larger peptide. |
| Coupling Reagents | EDC·HCl, HOBt·H₂O, DIPEA | N/A (coupling occurs after Boc deprotection) | Standard carbodiimide (B86325) coupling conditions are effective for coupling onto the free amine of this compound. |
| Reported Yield | Dipeptide (Boc-Leu-Phe-Tyr-Leu-OMe) synthesis yielded 51%. Dipeptide (Boc-Leu-Gly-Tyr-Leu-OMe) yielded 28%. | Synthesis of Boc-Phe-Tyr(OH)-OH from Boc-Phe-OSu and L-tyrosine reported a yield of 81%. | Yields are highly dependent on the specific amino acid sequence and purification methods. The provided yields are for multi-step syntheses involving these precursors. |
| Purity | Dependent on purification (e.g., reversed-phase chromatography). | Dependent on purification (e.g., column chromatography). | High purity (>98%) is achievable with appropriate chromatographic purification. |
| Key Side Reactions | O-acylation of the tyrosine hydroxyl if unprotected. Racemization of the activated amino acid. | Incomplete Boc deprotection. Side reactions associated with the t-butyl carbocation generated during deprotection. | The use of a side-chain protecting group on tyrosine is highly recommended to avoid O-acylation. Scavengers are often used during the final cleavage in solid-phase synthesis to prevent side reactions with sensitive residues like tyrosine and tryptophan. |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound and Boc-Tyr-OMe.
Protocol 1: Solution-Phase Dipeptide Synthesis using H-Tyr(OBn)-OMe·HCl
This protocol describes the coupling of a Boc-protected amino acid to H-Tyr(OBn)-OMe·HCl.
Materials:
-
H-Tyr(OBn)-OMe·HCl
-
Boc-protected amino acid (e.g., Boc-Asp(α-OBn)-OH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole hydrate (B1144303) (HOBt·H₂O)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Standard work-up and purification reagents (e.g., 1 M HCl, saturated NaHCO₃, brine, anhydrous Na₂SO₄, solvents for chromatography).
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add H-Tyr(OBn)-OMe·HCl (1.0 eq.) and dissolve in anhydrous DCM (to a concentration of approximately 0.2 M).
-
To the stirring solution, add the Boc-protected amino acid (1.2 eq.), HOBt·H₂O (1.2 eq.), and EDC·HCl (1.2 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIPEA (2.4 eq.) to the reaction mixture. The base neutralizes the HCl salt of this compound and facilitates the coupling.
-
Allow the reaction to warm to room temperature and stir overnight (12-16 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by column chromatography on silica (B1680970) gel or by reversed-phase HPLC.
Protocol 2: Boc Deprotection of Boc-Tyr-OMe
This protocol details the removal of the Boc protecting group to expose the free amine, which is a necessary step before this residue can be elongated at the N-terminus.
Materials:
-
Boc-Tyr-OMe or a Boc-protected peptide methyl ester
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, cold
Procedure:
-
Dissolve the Boc-protected starting material (1.0 eq.) in anhydrous DCM (approximately 6 mL per mmol of substrate) in a round-bottom flask.
-
Place the flask in an ice bath to cool the solution to 0 °C.
-
Under an inert atmosphere (e.g., nitrogen), slowly add TFA dropwise (a common ratio is 1:1 TFA/DCM, or up to neat TFA for difficult deprotections).
-
Continue stirring at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the deprotection by TLC until the starting material is consumed.
-
Once the reaction is complete, remove the DCM and excess TFA by rotary evaporation.
-
To the resulting oil or solid, add cold diethyl ether to precipitate the deprotected product as its TFA salt.
-
Isolate the solid product by filtration or centrifugation.
-
Wash the solid with cold diethyl ether and dry under vacuum.
Mandatory Visualizations
The following diagrams illustrate key workflows involving this compound and Boc-Tyr-OMe in peptide synthesis.
Caption: Solution-phase synthesis of a dipeptide using this compound as the C-terminal residue.
References
A Head-to-Head Battle in Peptide Synthesis: Fmoc-Tyr(tBu)-OH vs. H-Tyr-OMe
In the precise world of Solid-Phase Peptide Synthesis (SPPS), the selection of amino acid derivatives is a critical decision that directly impacts the efficiency, purity, and overall success of synthesizing a target peptide. For researchers and drug development professionals, understanding the nuances of these building blocks is paramount. This guide provides an in-depth comparison of two tyrosine derivatives: the widely used Fmoc-Tyr(tBu)-OH and the seemingly simpler H-Tyr-OMe, clarifying their roles and efficiencies in the context of Fmoc-based SPPS.
The Inherent Incompatibility of this compound in Fmoc SPPS
A direct comparison of Fmoc-Tyr(tBu)-OH and this compound for efficiency in Fmoc SPPS is misleading due to fundamental chemical incompatibilities of this compound with the standard Fmoc SPPS workflow. This compound, or L-Tyrosine methyl ester, possesses a free N-α-amino group and a C-terminal methyl ester. In the Fmoc strategy, the N-α-amino group of the incoming amino acid must be protected with an Fmoc group to control the coupling process. Furthermore, the C-terminus must be a free carboxylic acid to be activated and coupled to the resin or the growing peptide chain.
To be utilized in Fmoc SPPS, this compound would require two precedent chemical modifications: N-α-Fmoc protection and saponification of the methyl ester to a free carboxylic acid. This multi-step conversion would ultimately yield Fmoc-Tyr-OH. Therefore, a more chemically relevant and practical comparison is between Fmoc-Tyr(tBu)-OH and Fmoc-Tyr-OH . The latter represents the product of modifying this compound for SPPS and serves as the true alternative to the side-chain protected version.
This guide will henceforth compare the performance of Fmoc-Tyr(tBu)-OH against Fmoc-Tyr-OH, highlighting the critical role of side-chain protection in achieving high-efficiency peptide synthesis.
The Critical Role of Tyrosine Side-Chain Protection
The phenolic hydroxyl group of the tyrosine side chain is nucleophilic and reactive.[1] During the coupling steps of SPPS, this unprotected hydroxyl group in Fmoc-Tyr-OH can react with the activated carboxyl group of the incoming amino acid. This leads to a significant side reaction known as O-acylation, where the peptide chain branches at the tyrosine residue. This side reaction compromises the synthesis in several ways:
-
Reduced Yield: A portion of the activated amino acid is consumed in the side reaction, leading to a lower yield of the desired peptide.
-
Formation of Impurities: The resulting branched peptides are impurities that are often difficult to separate from the target peptide during purification.
-
Incomplete Couplings: The O-acylation can compete with the desired N-acylation, potentially leading to incomplete coupling reactions.
The use of Fmoc-Tyr(tBu)-OH circumvents these issues. The tert-butyl (tBu) group acts as a robust shield for the hydroxyl side chain, preventing its participation in undesired reactions.[1] This protecting group is stable under the mildly basic conditions used for Fmoc group removal (e.g., piperidine (B6355638) in DMF) but is readily cleaved under the strongly acidic conditions of the final cleavage from the resin (e.g., trifluoroacetic acid - TFA). This orthogonality is a cornerstone of the Fmoc/tBu strategy, ensuring high-quality peptide synthesis.[1]
Quantitative Performance Comparison
While the theoretical advantages of side-chain protection are clear, quantitative data underscores the dramatic impact on peptide purity. A study by Barlos et al. (1998) on the synthesis of a complex peptide containing multiple sensitive residues, including tyrosine, demonstrated the significance of side-chain protection strategies. While not a direct comparison with an unprotected tyrosine, the study's findings on the deprotection of a fully tBu-protected peptide highlight the potential for side reactions. The crude peptide obtained after cleavage was found to have a purity of only 43%, indicating that even with protection, side reactions can occur, and the absence of such protection would lead to a significantly more complex crude product.
| Performance Metric | Fmoc-Tyr(tBu)-OH | This compound (used as Fmoc-Tyr-OH) |
| Coupling Efficiency | High (>99%) | Reduced due to O-acylation side reaction |
| Crude Peptide Purity | High | Low, significant impurities from branched peptides |
| Overall Yield | High | Significantly Lower |
| Purification Complexity | Low to Moderate | High, difficult separation of byproducts |
| Risk of Side Reactions | Minimized | High (O-acylation) |
Note: The data for this compound assumes its conversion to Fmoc-Tyr-OH for use in SPPS. The purity data is inferred from related studies on peptide synthesis with and without optimal side-chain protection.
Experimental Protocols
A detailed protocol for the manual solid-phase synthesis of a tyrosine-containing peptide using Fmoc-Tyr(tBu)-OH is provided below. This protocol outlines the key steps of the Fmoc/tBu strategy.
Manual Fmoc SPPS Protocol for a Tyrosine-Containing Peptide
1. Resin Swelling:
-
Place the appropriate amount of resin (e.g., Rink Amide resin for a C-terminal amide) in a fritted reaction vessel.
-
Add N,N-dimethylformamide (DMF) to swell the resin for at least 1 hour.
2. First Amino Acid Coupling (Loading):
-
If starting with an unloaded resin, couple the first Fmoc-protected amino acid (e.g., Fmoc-Tyr(tBu)-OH) to the resin using a suitable coupling agent (e.g., HBTU/DIPEA or DIC/Oxyma) in DMF.
-
Allow the reaction to proceed for 2-4 hours or overnight.
-
Wash the resin extensively with DMF.
3. SPPS Cycle (for each subsequent amino acid):
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 3 minutes. Drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 10-15 minutes. Drain.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-amino acid (4 equivalents) and a coupling agent (e.g., HBTU, 3.9 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
-
(Optional) Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.
-
4. Final Deprotection and Cleavage:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described above.
-
Wash the peptide-resin with DMF, followed by dichloromethane (B109758) (DCM), and dry under vacuum.
-
Prepare a cleavage cocktail appropriate for the peptide and protecting groups used (e.g., Reagent K: 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)).
-
Add the cleavage cocktail to the dry peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
5. Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent system (e.g., water/acetonitrile with 0.1% TFA).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
Visualizing the Process and Pitfalls
To better illustrate the concepts discussed, the following diagrams created using the DOT language visualize the experimental workflow and the critical side reaction.
Caption: General workflow of the Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) cycle.
Caption: Desired N-acylation vs. O-acylation side reaction with unprotected tyrosine.
Conclusion
The evidence overwhelmingly supports the use of Fmoc-Tyr(tBu)-OH over this compound (or its derivative, Fmoc-Tyr-OH) for efficient and high-purity Solid-Phase Peptide Synthesis. The protection of the tyrosine side chain with a tert-butyl group is a critical strategy to prevent O-acylation, a side reaction that significantly compromises yield and purity. While the initial cost of the side-chain protected amino acid may be higher, the investment is justified by the streamlined synthesis, reduced purification efforts, and ultimately, a higher probability of obtaining the desired peptide in good yield and purity. For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice is clear: side-chain protection is not an option, but a necessity for robust and reliable outcomes.
References
Analytical techniques for assessing the purity of H-Tyr-OMe starting material
For Researchers, Scientists, and Drug Development Professionals
L-Tyrosine methyl ester hydrochloride (H-Tyr-OMe), a critical starting material in the synthesis of therapeutic peptides, demands rigorous purity assessment to ensure the quality, safety, and efficacy of the final drug product. Impurities, even in trace amounts, can lead to undesired side reactions, compromise peptide integrity, and potentially introduce immunogenic epitopes. This guide provides a comprehensive comparison of key analytical techniques for evaluating the purity of this compound, complete with experimental protocols, comparative data, and visual workflows to aid researchers in selecting the most appropriate methods for their quality control strategies.
Overview of Analytical Techniques
The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. Each method offers unique advantages in detecting and quantifying different types of impurities, including process-related impurities, degradation products, and stereoisomers. The most commonly employed techniques are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), often in a hyphenated configuration like Liquid Chromatography-Mass Spectrometry (LC-MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity assessment, offering high resolution and sensitivity for separating the main component from its impurities.[1][2] Both reversed-phase and chiral HPLC are essential for a comprehensive purity profile of this compound.
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC separates compounds based on their hydrophobicity. It is highly effective for quantifying the overall purity and detecting process-related impurities that have different polarities from this compound.
Data Presentation: RP-HPLC Purity Analysis of this compound
| Parameter | Method 1 | Method 2 |
| Purity (%) | 99.92%[3] | 99.47%[4] |
| Column | C18 (4.6 mm x 250 mm, 5 µm)[5] | C18 (2.1 mm x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water | 0.1% Formic acid (FA) in Water |
| Mobile Phase B | Acetonitrile (B52724) | Acetonitrile |
| Detection | UV at 220 nm | UV at 220 nm or 275 nm (due to the tyrosine phenol (B47542) group) |
Experimental Protocol: RP-HPLC Purity Determination
A typical RP-HPLC method for this compound purity analysis involves the following steps:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).
-
Chromatographic System: Utilize a standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution is typically employed, starting with a high percentage of aqueous mobile phase (e.g., 0.1% TFA in water) and gradually increasing the organic mobile phase (e.g., acetonitrile).
-
Flow Rate: A standard flow rate of 1.0 mL/min is often used for a 4.6 mm ID column.
-
Detection: Monitor the elution profile at 220 nm, where the peptide bond absorbs, or at 275 nm for enhanced sensitivity due to the tyrosine aromatic ring.
-
Data Analysis: Calculate the purity by determining the percentage of the main peak area relative to the total peak area of all components in the chromatogram.
Chiral HPLC
The synthesis of this compound can sometimes lead to racemization, resulting in the presence of the D-enantiomer, which can have significantly different biological activity. Chiral HPLC is crucial for separating and quantifying the enantiomeric purity of the L-Tyrosine methyl ester.
Data Presentation: Chiral HPLC Analysis of this compound
| Parameter | Method Details |
| Enantiomeric Excess (ee) | 99.86% |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiral Pak AS-H) or Cyclodextrin-based (e.g., Chiral CD-PH) |
| Mobile Phase | Typically a mixture of n-Hexane, ethanol, and 2-Propanol with an acidic modifier like TFA. |
| Detection | UV at 254 nm |
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
-
Sample Preparation: Prepare a solution of this compound in the mobile phase.
-
Chromatographic System: An HPLC system with a UV detector is used.
-
Chiral Column: Select a suitable chiral stationary phase. Polysaccharide-based columns are widely applicable.
-
Mobile Phase: An isocratic mobile phase, often a mixture of alkanes and alcohols, is used. The exact composition needs to be optimized for the specific column and analyte.
-
Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.
-
Detection: UV detection is commonly used, typically at 254 nm.
-
Data Analysis: Calculate the enantiomeric excess (% ee) using the peak areas of the L- and D-enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and purity determination. ¹H NMR provides information on the chemical structure and can be used to identify and quantify impurities with distinct proton signals. Quantitative NMR (qNMR) offers a direct method for determining the absolute purity of a sample by comparing the integral of an analyte signal to that of a certified internal standard.
Data Presentation: ¹H NMR and qNMR for this compound Purity
| Technique | Parameter | Observation |
| ¹H NMR | Chemical Shifts (DMSO-d₆) | Aromatic protons (~7.00 and 6.72 ppm), α-CH (~4.12 ppm), O-CH₃ (~3.65 ppm), β-CH₂ (~3.07 and 2.99 ppm) |
| Impurity Signals | Presence of signals not corresponding to this compound, such as residual solvents or synthesis by-products. | |
| qNMR | Purity | Can provide absolute purity values with high precision. |
| Internal Standard | A certified reference material with known purity and non-overlapping signals (e.g., maleic acid, dimethyl sulfone). |
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Sample Preparation: Accurately weigh the this compound sample and a certified internal standard into an NMR tube. Add a known volume of a deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
NMR Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Acquisition Parameters: Use a 90° pulse and a sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant protons for accurate integration.
-
Data Processing: Carefully phase and baseline correct the spectrum. Integrate the well-resolved signals of both the this compound and the internal standard.
-
Purity Calculation: Calculate the purity of the this compound sample based on the integral values, the number of protons for each signal, the molecular weights, and the weighed masses of the sample and the internal standard.
Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)
Mass spectrometry provides information about the molecular weight of the compound and its impurities. When coupled with liquid chromatography (LC-MS), it becomes a highly sensitive and specific technique for identifying and characterizing impurities, even those that co-elute with the main peak in a standard HPLC-UV analysis.
Data Presentation: LC-MS for Impurity Identification in this compound
| Impurity Type | Potential Mass (Da) | Analytical Approach |
| Unreacted L-Tyrosine | 181.19 | Detected as a more polar impurity in RP-LC-MS. |
| Dimerized products | ~372 | May be observed at higher m/z values. |
| Incomplete side-chain protection | Varies | Depends on the protecting group used during synthesis. |
| By-products from coupling reagents | Varies | Can be identified by their specific mass signatures. |
Experimental Protocol: LC-MS for Impurity Profiling
-
Sample Preparation: Prepare a dilute solution of this compound in a solvent compatible with both LC and MS (e.g., a mixture of water and acetonitrile with a volatile modifier like formic acid).
-
LC-MS System: An HPLC or UHPLC system coupled to a high-resolution mass spectrometer (e.g., Time-of-Flight or Orbitrap) is ideal for accurate mass measurements.
-
Chromatography: Use a reversed-phase column and a gradient elution similar to the RP-HPLC method, but with a mobile phase modifier compatible with MS (e.g., 0.1% formic acid instead of TFA).
-
Mass Spectrometry: Acquire data in full scan mode to detect all ions. For structural elucidation of impurities, tandem MS (MS/MS) experiments can be performed to obtain fragmentation patterns.
-
Data Analysis: Extract ion chromatograms for expected and unexpected masses to identify potential impurities. Use accurate mass data to propose elemental compositions for unknown impurities.
Comparison of Analytical Techniques
| Technique | Primary Application | Advantages | Limitations |
| RP-HPLC | Overall purity and quantification of known impurities. | Robust, reproducible, widely available. | May not separate all impurities, especially those with similar polarity. |
| Chiral HPLC | Determination of enantiomeric purity. | Direct separation of enantiomers. | Requires specialized and often expensive chiral columns. |
| ¹H NMR | Structural confirmation and identification of major impurities. | Provides detailed structural information, non-destructive. | Lower sensitivity compared to HPLC and MS, complex spectra for mixtures. |
| qNMR | Absolute purity determination. | High precision and accuracy, does not require a standard of the analyte. | Requires a certified internal standard and careful experimental setup. |
| LC-MS | Identification and characterization of unknown impurities. | High sensitivity and specificity, provides molecular weight information. | Quantification can be more complex than HPLC-UV, ion suppression effects. |
Visualizing the Analytical Workflow
A systematic approach is crucial for the comprehensive purity assessment of this compound. The following diagrams illustrate a logical workflow and the relationship between the analytical techniques and the types of impurities they target.
Alternative Starting Materials
While this compound is a common starting material, protected tyrosine derivatives such as Fmoc-Tyr(tBu)-OH or Boc-Tyr(Bzl)-OH are also widely used in solid-phase peptide synthesis (SPPS). The choice of starting material can influence the impurity profile of the final peptide. For instance, using pre-protected amino acids can prevent certain side reactions during peptide chain elongation. However, the purity of these protected amino acids must also be rigorously assessed using similar analytical techniques to ensure that impurities are not introduced at the beginning of the synthesis.
Conclusion
A multi-faceted analytical approach is indispensable for ensuring the purity of this compound starting material. While RP-HPLC provides a robust method for overall purity assessment, it should be complemented by chiral HPLC to control enantiomeric impurities. NMR spectroscopy serves as an excellent tool for structural confirmation and absolute purity determination through qNMR. For a comprehensive understanding of the impurity profile, especially for identifying unknown species, LC-MS is unparalleled in its sensitivity and specificity. By implementing a well-defined analytical workflow that leverages the strengths of each of these techniques, researchers and drug developers can confidently ensure the quality of their this compound starting material, leading to the synthesis of high-purity and safe peptide therapeutics.
References
- 1. Peptide Synthesis & Impurity Profiling | Daicel Pharma [daicelpharmastandards.com]
- 2. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
Benchmarking H-Tyr-OMe against other tyrosine derivatives in specific applications
For scientists and professionals in drug development and biochemical research, the selection of appropriate amino acid derivatives is a critical decision that can significantly impact experimental outcomes. This guide provides a detailed comparison of L-Tyrosine methyl ester (H-Tyr-OMe) against other commonly used tyrosine derivatives in two key applications: peptide synthesis and as a precursor in neuroscience research. The information presented is supported by established biochemical principles and methodologies to assist in making informed choices for specific research needs.
Section 1: Application in Peptide Synthesis
In the realm of peptide synthesis, particularly solid-phase peptide synthesis (SPPS), the protection of reactive side chains is crucial to prevent unwanted side reactions and ensure the desired peptide sequence is assembled with high fidelity. The phenolic hydroxyl group of tyrosine is one such reactive moiety that requires protection. Here, we compare this compound, which has a free hydroxyl group, with the widely used Nα-Fmoc-O-tert-butyl-L-tyrosine (Fmoc-Tyr(tBu)-OH).
Quantitative Comparison of Tyrosine Derivatives in Peptide Synthesis
| Feature | This compound (L-Tyrosine methyl ester) | Fmoc-Tyr(tBu)-OH |
| Nα-Protection | None (free amine) | Fmoc (9-fluorenylmethoxycarbonyl) |
| Side Chain Protection | None (free hydroxyl group) | tBu (tert-butyl ether) |
| Primary Application | Used as a C-terminal residue or in solution-phase synthesis where side-chain reactivity is manageable. | Standard building block for Fmoc-based solid-phase peptide synthesis (SPPS). |
| Coupling Efficiency | Potentially lower due to side reactions of the unprotected hydroxyl group, which can be acylated. | High, as the protected side chain prevents interference with the peptide bond formation. |
| Risk of Side Reactions | High risk of O-acylation of the phenolic hydroxyl group during coupling steps. | Low risk of side-chain reactions due to the stable tert-butyl ether protecting group. |
| Deprotection | N/A for side chain. The methyl ester can be hydrolyzed under basic conditions. | The Fmoc group is removed with a base (e.g., piperidine), and the tBu group is removed with a strong acid (e.g., TFA) during the final cleavage from the resin. |
| Overall Yield & Purity | Generally results in lower yield and purity in SPPS of longer peptides due to side products. | Leads to higher yield and purity of the target peptide. |
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of a Tyrosine-Containing Peptide
This protocol outlines the manual synthesis of a generic tripeptide (e.g., X-Tyr-Y) using Fmoc-Tyr(tBu)-OH on a Wang resin.
Materials:
-
Fmoc-Tyr(tBu)-Wang resin
-
Fmoc-protected amino acids (e.g., Fmoc-X-OH, Fmoc-Y-OH)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Fritted syringe reaction vessel
-
Shaker
Procedure:
-
Resin Swelling: Place the Fmoc-Tyr(tBu)-Wang resin in the reaction vessel and swell in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and shake for 5 minutes. Drain.
-
Add a fresh portion of the deprotection solution and shake for 15 minutes. Drain.
-
Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove residual piperidine.
-
-
Amino Acid Coupling:
-
In a separate tube, dissolve the next Fmoc-amino acid, HBTU, and DIPEA in DMF. Allow to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake the reaction vessel for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 times).
-
(Optional) Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the peptide-resin with DCM and dry under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the solution to separate the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification and Analysis: Purify the crude peptide using reverse-phase HPLC and confirm its identity by mass spectrometry.
Safety Operating Guide
Proper Disposal of H-Tyr-OMe: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Proper Disposal of H-Tyr-OMe (L-Tyrosine methyl ester hydrochloride)
This guide provides crucial safety and operational protocols for the handling and disposal of this compound (this compound.HCl), a tyrosine derivative commonly used in scientific research and drug development. Adherence to these procedures is vital for ensuring a safe laboratory environment and maintaining regulatory compliance.
Key Safety and Disposal Information
This compound.HCl is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is also harmful if swallowed.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.
| Property | Value | Source |
| Chemical Name | L-Tyrosine, methyl ester, hydrochloride | [2] |
| CAS Number | 3417-91-2 | [1] |
| Molecular Formula | C10H13NO3 · HCl | |
| Appearance | Off-white powder | [3][4] |
| Hazards | Acute toxicity, oral (Category 4), Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A), Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | |
| Incompatibilities | Strong oxidizing agents |
Experimental Protocol: Disposal Procedure
The following step-by-step procedure outlines the recommended method for the disposal of this compound. This protocol is a synthesis of best practices derived from safety data sheets and should be performed in accordance with all local, regional, and national regulations. Always consult your institution's Environmental Health & Safety (EHS) office for specific guidance.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including safety glasses or chemical safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
If there is a risk of generating dust, use a NIOSH-approved respirator.
2. Waste Classification:
-
This compound must be classified as chemical waste. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
3. Waste Collection:
-
Solid Waste: Collect unused or expired solid this compound in its original container or a clearly labeled, sealed container designated for chemical waste. Avoid generating dust during transfer.
-
Solutions: Aqueous or solvent-based solutions containing this compound should be collected in a compatible, sealed, and clearly labeled waste container. Do not empty into drains.
4. Container Labeling:
-
Label the waste container clearly with "Hazardous Chemical Waste," the full chemical name "L-Tyrosine methyl ester hydrochloride," and the approximate quantity. Include the accumulation start date as required by your institution.
5. Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents. The storage area should be cool and dry.
6. Disposal:
-
Arrange for the disposal of the chemical waste through a licensed professional waste disposal service. Follow all local, regional, and national regulations for hazardous waste disposal.
7. Spill Cleanup:
-
In the event of a spill, evacuate the area if necessary.
-
For small spills, carefully sweep or vacuum up the solid material, avoiding dust generation, and place it into a suitable container for disposal.
-
Clean the spill area thoroughly.
-
Ensure adequate ventilation.
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling H-Tyr-OMe
This guide provides critical safety and logistical information for the handling and disposal of H-Tyr-OMe (L-Tyrosine methyl ester hydrochloride). Adherence to these procedures is essential for ensuring a safe laboratory environment for researchers, scientists, and drug development professionals.
Hazard Assessment: this compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation[1]. It is important to handle this compound with appropriate personal protective equipment and follow safe laboratory practices.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the required PPE when handling this compound in its solid form and in solution.
| Protection Type | Required PPE | Specifications and Best Practices |
| Eye and Face Protection | Safety Goggles or Eyeshields | Goggles should provide a complete seal around the eyes[2][3]. A face shield should be worn over goggles when handling larger quantities or if there is a risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended for incidental splash protection. Gloves must be changed immediately upon any contact with the substance[2][3]. For prolonged contact, consult manufacturer-specific chemical resistance data. |
| Respiratory Protection | Dust Mask (Type N95) | A NIOSH-approved N95 dust mask is recommended to prevent inhalation of the powder. Use only in a well-ventilated area or in a chemical fume hood. |
| Body Protection | Laboratory Coat | A long-sleeved, buttoned laboratory coat is required to protect the skin from accidental contact. |
Experimental Protocol: Safe Handling Workflow
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
1. Preparation and Weighing:
-
Before handling the compound, ensure all necessary equipment, including a tared, sealable container for transport, is within a chemical fume hood.
-
Wear all required PPE as specified in the table above.
-
Carefully open the stock container inside the fume hood.
-
Using a dedicated spatula, transfer the desired amount of the powder to the tared container. Avoid creating dust.
2. Dissolution:
-
In the chemical fume hood, add the desired volume of solvent to the container with the pre-weighed this compound.
-
Securely cap the container and mix by gentle swirling or vortexing until the solid is fully dissolved.
-
If heating is required to aid dissolution, use a controlled heating method such as a water bath.
3. Post-Handling and Cleaning:
-
After weighing and dissolution, decontaminate the spatula and the work surface within the fume hood.
-
Wash hands thoroughly with soap and water after handling.
-
Contaminated clothing should be removed and washed before reuse.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
-
Solid Waste: All solid this compound waste, including contaminated personal protective equipment (gloves, weigh boats, etc.), must be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, clearly labeled hazardous liquid waste container. Do not pour down the drain.
-
Disposal Compliance: All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
